(3-(Acrylamidomethyl)phenyl)boronic acid
Description
Significance of Boronic Acid Functionality in Polymer Design
The significance of incorporating boronic acid groups into polymer design lies in their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes many biologically important molecules like saccharides (e.g., glucose) and nucleotides. nih.gov This interaction is the foundation for creating stimuli-responsive materials. nih.gov By introducing boronic acid moieties, a polymer gains a precise molecular recognition capability. rsc.org This functionality allows for the design of polymers that can undergo changes in their physical or chemical properties—such as swelling, dissolution, or optical characteristics—in response to specific analytes or changes in pH. nih.govmdpi.com This responsive behavior is critical for applications in sensing, self-regulated drug delivery, and self-healing materials. nih.govresearchgate.netrsc.org The dynamic nature of the boronic ester bond, which can form and break without catalysts under specific conditions, imparts materials with adaptable and healable properties. researchgate.netmdpi.com
Overview of (3-Acrylamidophenyl)boronic Acid as a Versatile Monomer
(3-Acrylamidophenyl)boronic acid (AAPBA) is a particularly versatile monomer for synthesizing these advanced polymers. rsc.orgalfa-chemistry.com It features a polymerizable acrylamide (B121943) group, which allows it to be readily incorporated into polymer chains using common techniques like free-radical polymerization, and a phenylboronic acid group, which provides the stimuli-responsive functionality. rsc.orgrsc.org The acrylamide portion also enhances hydrophilicity, making the resulting polymers more suitable for biological applications. sigmaaldrich.comsigmaaldrich.com The strategic placement of the boronic acid at the meta-position of the phenyl ring influences its electronic properties and pKa value, which is a critical parameter for its responsiveness under physiological conditions. rsc.org AAPBA is frequently used as a key building block to create hydrogels, copolymers, and nanoparticles for applications such as glucose monitoring, tissue engineering, and targeted drug delivery systems. sigmaaldrich.comsigmaaldrich.commdpi.com
Table 1: Physicochemical Properties of (3-Acrylamidophenyl)boronic acid
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀BNO₃ | nih.gov |
| Molecular Weight | 190.99 g/mol | nih.gov |
| Appearance | Powder | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 129-146 °C | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 99349-68-5 | nih.gov |
| Synonyms | 3-AAPBA, (m-Acrylamidophenyl)boronic acid, N-Acryloyl-3-aminophenylboronic acid | nih.govsigmaaldrich.com |
Fundamental Principles of Boronic Acid Chemistry in Polymer Systems
The functionality of boronic acid-based polymer systems is governed by a key chemical equilibrium. The boron atom in a boronic acid possesses an empty p-orbital, making it a mild Lewis acid. researchgate.net It exists in equilibrium between a neutral, trigonal planar sp² hybridized state and a negatively charged, tetrahedral sp³ hybridized state. mdpi.com This equilibrium is highly sensitive to pH. nih.gov
The fundamental principle of their responsiveness is the reversible formation of cyclic boronate esters with diol-containing molecules. nih.gov This reaction is significantly more favorable with the tetrahedral boronate anion. mdpi.com Consequently, the presence of diols like glucose shifts the equilibrium towards the charged tetrahedral state, even at a pH where the boronic acid would typically be neutral. nih.gov In a polymer system, this shift from a neutral to a negatively charged state increases the polymer's hydrophilicity and induces electrostatic repulsion between polymer chains. nih.gov This change in intramolecular and intermolecular forces can lead to macroscopic changes, such as the swelling of a hydrogel or the disassembly of polymeric nanoparticles, providing a direct mechanism for sensing or triggered release. nih.govutwente.nl This dynamic covalent chemistry allows for the creation of materials that can adapt to their environment in a predictable and reversible manner. mdpi.comresearchgate.net
Historical Context and Evolution of Research on Phenylboronic Acid Derivatives in Polymers
The study of phenylboronic acid and its derivatives dates back to the early 20th century, with initial investigations focusing on their synthesis and basic chemical properties. dntb.gov.uawikipedia.org A pivotal moment was the discovery of their ability to form stable, cyclic esters with diols, which was noted as early as the 1950s. nih.gov This unique binding capability initially found use in organic synthesis for protecting diol groups and in separation science for carbohydrate analysis. mdpi.comnih.gov
The application of phenylboronic acid derivatives in polymer science is a more recent development, gaining significant momentum with the rise of research into "smart" or stimuli-responsive materials in the late 20th and early 21st centuries. nih.govnih.gov Researchers began to recognize that the reversible diol-binding and pH-sensitive nature of the boronic acid moiety could be harnessed to control polymer properties. utwente.nl Early work focused on creating glucose-sensitive hydrogels for potential application in self-regulated insulin (B600854) delivery systems. utwente.nl Over time, the scope of research has expanded dramatically. The development of controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has enabled the synthesis of well-defined block copolymers containing boronic acid monomers like AAPBA. nih.govrsc.org This has led to the creation of more sophisticated nanostructures, such as micelles and nanoparticles, with highly tunable responsive behaviors for advanced applications in targeted drug delivery, diagnostics, and bio-sensing. mdpi.comresearchgate.net
Properties
Molecular Formula |
C10H12BNO3 |
|---|---|
Molecular Weight |
205.02 g/mol |
IUPAC Name |
[3-[(prop-2-enoylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-2-10(13)12-7-8-4-3-5-9(6-8)11(14)15/h2-6,14-15H,1,7H2,(H,12,13) |
InChI Key |
JARKROPKEBQRQT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC(=O)C=C)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Acrylamidomethyl Phenyl Boronic Acid Monomer
Precursor Synthesis and Functional Group Introduction
The primary route to synthesizing (3-(Acrylamidomethyl)phenyl)boronic acid involves a two-stage process: the preparation of a suitable precursor followed by acylation.
Precursor Synthesis: The key intermediate is (3-(aminomethyl)phenyl)boronic acid. This precursor can be synthesized from starting materials like 3-bromobenzonitrile. The synthesis involves converting the nitrile group to an aminomethyl group and the bromo group to a boronic acid moiety. The order of these transformations can vary, often requiring protective group strategies to prevent unwanted side reactions.
Functional Group Introduction: The final step is the introduction of the acrylamide (B121943) group. This is typically achieved through an acylation reaction of the (3-(aminomethyl)phenyl)boronic acid precursor. A common and effective method is the Schotten-Baumann reaction, which involves reacting the amine with an acid chloride, specifically acryloyl chloride, under basic conditions. The base, often an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product. organic-chemistry.orgwikipedia.orgbyjus.com This reaction is widely used in organic chemistry for synthesizing amides due to its efficiency. iitk.ac.in
An analogous procedure has been described for a similar compound, 3-acrylamidophenylboronic acid, where 3-aminophenylboronic acid is reacted with acryloyl chloride in a tetrahydrofuran/water mixture with sodium bicarbonate as the base. nih.gov This highlights a common strategy for acylating aminophenylboronic acid precursors.
Suzuki-Miyaura Cross-Coupling Strategies in Monomer Synthesis
While not a direct method for the final acylation step, the Suzuki-Miyaura cross-coupling reaction is a foundational strategy for synthesizing the arylboronic acid core of the precursor. nbinno.com This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds and is instrumental in preparing a wide variety of functionalized boronic acids and their esters. nih.gov
A plausible Suzuki-Miyaura strategy for the precursor of this compound involves the Miyaura borylation reaction. organic-chemistry.orgalfa-chemistry.com This reaction couples an aryl halide, such as 1-bromo-3-(bromomethyl)benzene (or a protected version), with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). organic-chemistry.org The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf) or Pd(PPh₃)₄, in the presence of a weak base like potassium acetate. alfa-chemistry.comnih.govresearchgate.net This process yields an arylboronic ester, for example, (3-(bromomethyl)phenyl)boronic acid pinacol ester. gre.ac.ukaspirasci.comscbt.comboronmolecular.com This ester can then be converted to the corresponding amine precursor before the final acylation step. The use of boronic esters like the pinacol ester is advantageous as they are generally stable, allowing for purification by chromatography. organic-chemistry.org
Optimization of Reaction Conditions and Yield for High Purity Monomer
Achieving a high yield of pure this compound requires careful optimization of several reaction parameters.
For the Acylation Step (Schotten-Baumann Reaction):
Base: The choice and amount of base are critical. An excess of a strong base can lead to hydrolysis of the acryloyl chloride or the product amide. Common bases include sodium hydroxide, potassium carbonate, or pyridine. byjus.com
Solvent: A two-phase system (e.g., water and an organic solvent like dichloromethane) is often used. wikipedia.org This setup allows the base to remain in the aqueous phase to neutralize the acid byproduct, while the reactants and product stay in the organic phase.
Temperature: The reaction is typically performed at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the acylation and minimize side reactions.
Addition Rate: Slow, dropwise addition of the highly reactive acryloyl chloride to the amine solution is crucial to prevent polymerization of the acryloyl moiety and other side reactions. nih.gov
Recent studies have utilized Bayesian optimization to efficiently find optimal conditions for Schotten-Baumann reactions in continuous flow systems, balancing objectives like space-time-yield and E-factor (a measure of waste). cam.ac.uk
Purification: Purifying boronic acids can be challenging. Common methods to obtain a high-purity monomer include:
Recrystallization: This is a preferred method for crystalline boronic acids. Solvents like hot water or ethanol can be effective. reddit.com
Chromatography: Silica gel column chromatography can be used, though interactions between the acidic boronic acid group and the silica can sometimes lead to poor separation. Using neutral alumina or a modified mobile phase can mitigate this. researchgate.net
Extraction: Acid-base extraction is a powerful technique. The crude boronic acid can be treated with a base to form a water-soluble boronate salt. google.com This aqueous solution is washed with an organic solvent to remove non-acidic impurities. The pure boronic acid is then precipitated by re-acidifying the aqueous layer. researchgate.netgoogle.com Derivatization with diethanolamine to form a crystalline adduct is another effective purification strategy. reddit.com
| Parameter | Variable | Considerations for Optimization |
|---|---|---|
| Reagents | Base Type/Amount | Use of NaOH, K₂CO₃, or pyridine; stoichiometry must be controlled to prevent hydrolysis. |
| Solvent System | Monophasic vs. Biphasic | Biphasic systems (e.g., water/dichloromethane) can improve reaction control and product isolation. |
| Temperature | Reaction Temperature | Low temperatures (0-5 °C) are typically used to manage the exothermic reaction and enhance selectivity. |
| Procedure | Addition Rate | Slow addition of acryloyl chloride is necessary to prevent polymerization and side reactions. |
Alternative Synthetic Routes and Green Chemistry Approaches
In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic methods for both amide and boronic acid synthesis.
Green Amide Synthesis:
Catalytic Direct Amidation: Instead of using stoichiometric activating agents or converting to acid chlorides, direct catalytic amidation of the carboxylic acid (acrylic acid) with the amine is a greener alternative. Boronic acids themselves have been reported as effective catalysts for these reactions. ucl.ac.uksigmaaldrich.com
Biocatalysis: The use of enzymes (biocatalysts) for amide bond formation is a growing area of interest as it often proceeds under mild, aqueous conditions. rsc.org
Greener Solvents: Replacing hazardous solvents like DMF and dichloromethane with more environmentally benign options is a key goal. ucl.ac.uk Some direct amidation reactions have been shown to work efficiently in greener solvents or even under solvent-free conditions. acs.org
Green Boronic Acid Synthesis:
Mechanochemistry: The synthesis of boronic esters through solvent-less grinding (mechanochemistry) of a boronic acid and a diol has been reported as a facile and environmentally friendly method. researchgate.net This approach avoids the need for bulk solvents and simplifies work-up.
Aqueous Suzuki-Miyaura Reactions: Developing catalytic systems that allow Suzuki-Miyaura and Miyaura borylation reactions to be performed in water at room temperature significantly improves the environmental profile of the synthesis. nih.govmdpi.com
| Approach | Description | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Schotten-Baumann | Acylation of an amine with an acid chloride using a base. organic-chemistry.org | High-yielding, well-established. | Generates waste (acid byproduct), uses reactive/hazardous reagents. |
| Catalytic Direct Amidation | Direct reaction of carboxylic acid and amine with a catalyst. sigmaaldrich.com | Atom-economical (water is the only byproduct), avoids hazardous reagents. | Often requires higher temperatures and removal of water. |
| Mechanochemistry | Solvent-free grinding of reactants. researchgate.net | Reduces solvent waste, can be faster, and energy-efficient. | May not be suitable for all substrates; scalability can be a challenge. |
| Aqueous Suzuki-Miyaura | Palladium-catalyzed coupling performed in water. mdpi.com | Eliminates organic solvents, milder reaction conditions. | Requires specialized water-soluble catalysts or surfactants. |
Analytical Characterization of the Synthesized Monomer (e.g., structural elucidation)
The structural confirmation of this compound relies on a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique is used to confirm the presence of all proton environments in the molecule. Expected signals would include those for the vinyl protons of the acryloyl group (typically between 5.5-6.5 ppm), the methylene protons of the -CH₂- spacer, and the aromatic protons on the phenyl ring.
¹³C NMR: This provides information on the carbon skeleton of the molecule, confirming the presence of the carbonyl carbon, vinyl carbons, methylene carbon, and the aromatic carbons. The carbon atom directly bonded to the boron (the ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation. nih.gov
¹¹B NMR: This is a crucial technique for characterizing boronic acids. nsf.gov The ¹¹B nucleus is NMR-active and its chemical shift is highly sensitive to the coordination environment of the boron atom. acs.org For a trigonal planar (sp²-hybridized) boronic acid, the ¹¹B chemical shift is typically observed in the range of 27-33 ppm. sdsu.edu Formation of a tetrahedral (sp³-hybridized) boronate ester or boronate anion results in a significant upfield shift to around 5-15 ppm. researchgate.net This makes ¹¹B NMR an excellent tool for monitoring the purity and stability of the boronic acid moiety. nih.govnsf.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the monomer. Techniques like Electrospray Ionization (ESI-MS) are commonly used. rsc.org However, the analysis of boronic acids by mass spectrometry can be complicated by their tendency to undergo dehydration to form cyclic trimers known as boroxines, especially under thermal conditions. nih.gov This can lead to the observation of ions corresponding to the monomer, the boroxine (B1236090), and various solvent adducts. rsc.orgresearchgate.net Developing optimized analytical methods, such as using specific matrices in MALDI-MS or specific conditions in UPLC-MS, is often necessary for reliable analysis. nih.govwaters.com
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Characteristic absorption bands would be expected for the N-H stretch and C=O stretch (Amide I band) of the amide group, the B-O-H stretching of the boronic acid, and the C=C stretching of the vinyl group. nih.gov
Polymerization Chemistry of 3 Acrylamidomethyl Phenyl Boronic Acid
Free Radical Polymerization of (3-(Acrylamidomethyl)phenyl)boronic Acid
Conventional free radical polymerization (FRP) is a robust and versatile method for synthesizing polymers. aprende.org It involves initiation, propagation, and termination steps, but offers limited control over polymer architecture, molecular weight, and dispersity. aprende.org
The homopolymerization of this compound via free radical methods is a viable route to produce polythis compound). While detailed kinetic studies for the conventional free radical homopolymerization of this specific monomer are not extensively documented in the provided search results, the general principles of FRP apply. The process is typically initiated by thermal decomposition of an initiator like 2,2′-azobis(isobutyronitrile) (AIBN). nsf.govresearchgate.net The polymerization rate generally shows a first-order dependence on the monomer concentration and a square root dependence on the initiator concentration. nih.gov However, for applications requiring well-defined polymers with low dispersity, researchers often turn to controlled polymerization techniques due to the inherent limitations of conventional FRP. aprende.orgnih.gov
This compound can be copolymerized with a variety of vinyl and acrylate (B77674) monomers using free radical polymerization to create functional copolymers. This approach integrates the sugar-responsive properties of the boronic acid monomer with the properties of the comonomer. For instance, a water-soluble copolymer, poly(methacrylic acid)-co-3-(acrylamido)phenylboronic acid, was synthesized by copolymerizing (3-acrylamido)phenyl)boronic acid with tert-butyl methacrylate, followed by hydrolysis. nsf.gov This method allows for the control of the copolymer's composition by adjusting the monomer feed ratio. nsf.gov Another example involves the use of a disulfide functional radical initiator to polymerize 3-acrylamidophenylboronic acid with methacrylic acid. nih.gov
Below is a table summarizing representative conditions for the free radical copolymerization of this compound.
| Comonomer | Initiator | Solvent | Temperature (°C) | Time (h) | Citation |
| tert-Butyl methacrylate | AIBN | Dioxane | 67 | 3 | nsf.gov |
| Methacrylic acid | Disulfide functional initiator | Not Specified | Not Specified | Not Specified | nih.gov |
Controlled/Living Radical Polymerization (CLRP) Techniques
Controlled/living radical polymerization (CLRP) techniques have emerged as powerful tools for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. These methods are particularly advantageous for creating well-defined boronic acid-containing polymers. nih.govresearchgate.net
Reversible Addition-Fragmentation chain transfer (RAFT) polymerization is a highly versatile CLRP method known for its tolerance to a wide range of functional monomers and reaction conditions. researchgate.net It has been successfully employed for the direct polymerization of unprotected this compound (APBA), representing a significant advancement in synthesizing well-defined, functional organometallic polymers. researchgate.net
Homopolymerization of APBA via RAFT exhibits characteristics of a controlled polymerization, including a linear increase in molecular weight with monomer conversion and low polydispersity indices (Đ = 1.04–1.16). researchgate.net The polymerization is typically mediated by a chain transfer agent, such as 2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DMP), in the presence of an initiator like AIBN. researchgate.net
RAFT is also extensively used to synthesize block copolymers. For example, the thermo-sensitive block copolymer poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA) was fabricated using RAFT. nih.gov This process involves using a PNIPAM-based macro-chain transfer agent (macro-CTA) to initiate the polymerization of APBA. nih.gov
The table below presents data from RAFT homopolymerization studies of APBA. researchgate.net
| [Monomer]:[CTA]:[Initiator] | Conversion (%) | Mn ( g/mol ) (calc.) | Mn ( g/mol ) (SEC) | Đ (Mw/Mn) |
| 100:1:0.1 | 24 | 4700 | 4800 | 1.16 |
| 100:1:0.1 | 42 | 8200 | 8800 | 1.12 |
| 100:1:0.1 | 63 | 12200 | 13400 | 1.07 |
| 100:1:0.1 | 85 | 16400 | 17100 | 1.04 |
| 200:1:0.1 | 82 | 31000 | 32500 | 1.08 |
M: Monomer (APBA), CTA: Chain Transfer Agent (DMP), Initiator: AIBN. Polymerizations were conducted at 70 °C in 95% DMF-5% water. researchgate.net
Atom Transfer Radical Polymerization (ATRP) is another prominent CLRP method that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. lsu.edu This technique allows for the synthesis of polymers with well-controlled molecular weights and low dispersity. lsu.edu While ATRP is acknowledged as a more controllable method than conventional free radical polymerization for creating boronic acid-based polymers, specific examples of its application to the homopolymerization or block copolymerization of this compound are not extensively detailed in the surveyed literature. nih.gov The general applicability of ATRP to a wide range of functional monomers suggests its potential for synthesizing well-defined polymers from this boronic acid derivative. nih.govlsu.edu
Nitroxide-Mediated Polymerization (NMP) is a CLRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain, allowing for controlled chain growth. aprende.org The literature specifically detailing the NMP of this compound is scarce. However, studies on structurally related monomers provide insight into the potential of this technique. For instance, NMP has been used to synthesize copolymers containing vinyl phenylboronic acid (VPBA). researchgate.net This suggests that NMP could be a viable, albeit less explored, method for the controlled polymerization of acrylamide-based phenylboronic acid monomers to create well-defined polymer structures. researchgate.net
Influence of Polymerization Conditions on Polymer Architecture and Molecular Weight
The architecture and molecular weight of polythis compound) (pAAPBA) are critically influenced by the polymerization method and reaction parameters. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for synthesizing well-defined pAAPBA with controlled molecular weights and low polydispersity indices (PDI). researchgate.net
In RAFT polymerization, the ratio of monomer to chain transfer agent (CTA) and initiator is a key determinant of the final molecular weight. For instance, studies have demonstrated that by adjusting the initial ratio of (3-acrylamidophenyl)boronic acid (APBA) to the CTA 2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DDMAT) and the initiator 2,2'-azobis(isobutyronitrile) (AIBN), polymers with predictable molecular weights can be obtained. researchgate.netnih.gov For example, a feed ratio of [APBA]₀:[DDMAT]₀:[AIBN]₀ = 50:1:0.2 resulted in a well-defined polymer block. nih.gov The use of RAFT polymerization allows for the synthesis of polymers with narrow molecular weight distributions, often with PDI values around 1.16. researchgate.net
The choice of CTA is also crucial. For the polymerization of APBA, S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (B1256668) (DMP) has been successfully employed as a CTA. nih.gov The "living"/controlled nature of RAFT polymerization enables the synthesis of block copolymers by using a pAAPBA chain as a macro-CTA for the polymerization of a second monomer. researchgate.netnih.gov This approach has been used to create diblock copolymers such as poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) and poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid). nih.govnih.gov
Free radical polymerization is another method used for synthesizing pAAPBA, often for the creation of hydrogels. In this case, an initiator like AIBN is used to initiate the polymerization of AAPBA in the presence of a comonomer and a crosslinker. nsf.gov This method typically results in polymers with a broader molecular weight distribution compared to controlled radical polymerization techniques like RAFT.
| Monomer:CTA:Initiator Ratio | Mn (g/mol) (Theoretical) | Mn (g/mol) (Experimental) | PDI (Mw/Mn) |
|---|---|---|---|
| 100:1:0.1 | 19,500 | 19,700 | 1.16 |
| 200:1:0.1 | 40,600 | 37,800 | 1.16 |
Polymerization in Diverse Media (Aqueous, Organic, Heterogeneous Systems)
The choice of solvent is a critical parameter in the polymerization of this compound, influencing monomer solubility, polymerization kinetics, and the potential for side reactions.
Organic Solvents: Dimethylformamide (DMF) is a commonly used organic solvent for the RAFT polymerization of APBA. Often, a small amount of water (e.g., 5%) is added to the DMF to prevent potential crosslinking reactions that can occur via boroxine (B1236090) formation between the boronic acid moieties. researchgate.netnih.gov This mixed solvent system ensures the solubility of the monomer and the growing polymer chains, facilitating the synthesis of well-defined polymers. nih.gov Dimethyl sulfoxide (B87167) (DMSO) has also been employed as a solvent for the radical copolymerization of AAPBA to prepare hydrogels. researchgate.net
Aqueous Systems: While the homopolymerization of APBA in purely aqueous media can be challenging due to the limited solubility of the monomer, it can be copolymerized with more hydrophilic monomers in water. researchgate.net For instance, the synthesis of poly(methacrylic acid)-co-3-(acrylamido)phenylboronic acid has been achieved via free radical polymerization in dioxane, followed by hydrolysis to yield a water-soluble copolymer. nsf.gov The resulting copolymers exhibit excellent water solubility over a wide pH range, which is crucial for applications in aqueous environments such as biological systems. nsf.gov
Heterogeneous Systems: Polymerization in heterogeneous systems, such as emulsion or dispersion polymerization, can also be employed. For instance, glucose-sensitive porous hydrogels have been prepared by radical copolymerization in a DMSO solution, which after polymerization and processing results in a solid hydrogel network that swells in aqueous media. researchgate.net The formation of nanoparticles and micelles represents another form of heterogeneous polymerization, where block copolymers containing pAAPBA self-assemble in a selective solvent. For example, diblock copolymers of pAAPBA can be synthesized and subsequently self-assembled into micelles in aqueous solution. nih.gov
| Polymerization Medium | Polymerization Type | Resulting Polymer System | Notes |
|---|---|---|---|
| DMF/Water (95/5 v/v) | RAFT Polymerization | Homopolymers, Block Copolymers | Water is added to prevent boroxine formation. researchgate.netnih.gov |
| DMSO | Radical Copolymerization | Hydrogels | Used for preparing porous hydrogel networks. researchgate.net |
| Dioxane (followed by hydrolysis) | Free Radical Copolymerization | Water-soluble Copolymers | Allows for the incorporation of AAPBA into hydrophilic polymer backbones. nsf.gov |
| Aqueous Solution (for self-assembly) | N/A (post-polymerization) | Micelles, Nanoparticles | Block copolymers containing pAAPBA can self-assemble in water. nih.gov |
Crosslinking Strategies and Network Formation using this compound
The boronic acid functionality of this compound provides versatile opportunities for crosslinking and the formation of three-dimensional polymer networks, such as hydrogels. These crosslinking strategies can be broadly categorized into covalent crosslinking with dedicated crosslinking agents and dynamic crosslinking involving the boronic acid moiety itself.
Covalent Crosslinking with Bifunctional Agents: A straightforward method for forming a pAAPBA network is through the copolymerization of the monomer with a conventional crosslinking agent. rsc.org N,N'-methylenebis(acrylamide) (BIS) is a commonly used crosslinker for this purpose. rsc.org During the polymerization, the growing polymer chains are covalently linked by the BIS molecules, resulting in a stable hydrogel network. Another approach involves the synthesis of a block copolymer with a reactive block, which is then crosslinked. For example, a diblock copolymer of pAAPBA and poly(acrylamidoethylamine) can be assembled into micelles, and the shell, composed of the poly(acrylamidoethylamine) block, can be crosslinked using a bis-activated ester. rsc.org
Dynamic Crosslinking via Boronic Acid Interactions: The boronic acid group can form reversible covalent bonds with diols. This property can be exploited to create self-healing and stimuli-responsive hydrogels. sigmaaldrich.com One strategy involves the complexation between a boronic acid-bearing polymer, such as pAAPBA, and a polymer containing diol groups. rsc.org For instance, pAAPBA can be crosslinked with polymers like hydroxypropyl guar (B607891) gum, which has cis-diol moieties, to form a hydrogel. sigmaaldrich.com This type of crosslinking is dynamic, as the boronate ester bonds can break and reform, imparting self-healing properties to the material.
Furthermore, block copolymers containing pAAPBA can form core-shell nanoparticles through the complexation between the boronic acid blocks and a glucosamine-containing polymer. nih.gov This crosslinking within the core of the nanoparticles enhances their stability. nih.gov The reversible nature of the boronic acid-diol interaction also allows for the design of glucose-responsive systems, where the addition of glucose can competitively bind to the boronic acid groups, leading to a disruption of the crosslinked network. nih.gov
| Crosslinking Strategy | Crosslinking Agent/Mechanism | Resulting Network Type | Key Features |
|---|---|---|---|
| Covalent Crosslinking | N,N'-methylenebis(acrylamide) (BIS) | Chemically crosslinked hydrogel | Stable, permanent network structure. rsc.org |
| Shell Crosslinking | Bis-activated ester | Shell-crosslinked nanoparticles | Covalent crosslinking of a specific domain in a block copolymer assembly. rsc.org |
| Dynamic Covalent Crosslinking | Complexation with diol-containing polymers (e.g., hydroxypropyl guar gum) | Physically/dynamically crosslinked hydrogel | Self-healing, stimuli-responsive properties. sigmaaldrich.com |
| Inter-polymer Complexation | Interaction between boronic acid and glucosamine-containing polymers | Core-crosslinked nanoparticles | Enhanced stability of self-assembled nanostructures. nih.gov |
Advanced Polymeric Architectures Incorporating 3 Acrylamidomethyl Phenyl Boronic Acid
Hydrogel Systems and Network Design
Hydrogels formulated with 3-AAPBA exhibit remarkable properties stemming from the dynamic nature of boronate ester cross-links. These networks can be engineered to respond to specific environmental cues and to possess intrinsic self-healing capabilities, making them attractive for a range of applications.
The incorporation of 3-AAPBA into hydrogel networks imparts sensitivity to both pH and the presence of saccharides. rsc.org Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. This equilibrium is pH-dependent, with the anionic form becoming more prevalent at higher pH values. The anionic form binds more strongly with diols, such as those found in saccharides like glucose. nih.gov
This dual responsiveness allows for the design of "smart" hydrogels that can undergo significant changes in their physical properties, such as swelling, in response to changes in the surrounding environment. nih.govmdpi.com For instance, a hydrogel might swell in the presence of glucose at physiological pH due to the formation of boronate esters and the associated increase in charge density within the network. nih.gov This property is of significant interest for the development of self-regulated drug delivery systems. nih.govnih.gov The mechanical properties and swelling ratio of these hydrogels can be finely tuned by adjusting factors such as the degree of boronic acid grafting and the crosslinking ratio. nih.gov
Below is a table summarizing the typical response of 3-AAPBA-containing hydrogels to different stimuli:
| Stimulus | Mechanism of Response | Observed Effect |
| High pH | Increased ionization of the boronic acid group to the anionic boronate form, leading to electrostatic repulsion within the polymer network. | Swelling of the hydrogel. |
| Low pH | Protonation of the boronate, shifting the equilibrium to the less charged trigonal form, reducing electrostatic repulsion. | Contraction or deswelling of the hydrogel. |
| Saccharide (e.g., Glucose) | Formation of reversible covalent boronate ester bonds with the cis-diol units of the saccharide. At physiological pH, this can lead to increased charge and osmotic pressure within the gel. | Swelling of the hydrogel. The degree of swelling is often proportional to the saccharide concentration. |
Creating hydrogel scaffolds with controlled porosity is crucial for applications in tissue engineering and as matrices for separation processes. Macroporous and microporous structures facilitate cell infiltration, nutrient transport, and rapid response times. Various techniques can be employed to fabricate porous hydrogels containing 3-AAPBA.
One common method involves frontal polymerization, where the heat generated during the reaction can evaporate the solvent, creating a macroporous structure as vapor bubbles are trapped within the polymerizing matrix. rsc.org Other techniques include porogen leaching, where a soluble porogen (like salt or sugar crystals) is incorporated into the hydrogel and later washed out, and cryogelation, where polymerization at sub-zero temperatures leads to the formation of ice crystals that act as porogens. The resulting pore sizes can be tailored by controlling the fabrication parameters.
The incorporation of 3-AAPBA into these porous scaffolds adds a layer of functionality. For example, the boronic acid moieties can serve as recognition sites for capturing glycoproteins or cells, or they can be used to control the release of therapeutic agents in response to saccharides.
A key feature of hydrogels cross-linked via boronate ester bonds is their ability to self-heal. nih.gov The dynamic and reversible nature of the bond between boronic acids and diols allows the hydrogel network to reform after being damaged. nih.gov When a hydrogel is cut, the boronate ester bonds at the fractured surface can re-establish upon bringing the pieces back into contact, restoring the integrity of the material. nih.gov
This self-healing process can occur under physiological conditions, which is a significant advantage for biomedical applications. researchgate.net The efficiency and speed of healing can be influenced by factors such as pH, temperature, and the concentration of boronic acid and diol moieties within the hydrogel network. researchgate.net The ability to create materials that can autonomously repair damage extends their lifetime and reliability. nih.gov
Polymer Micro- and Nanoparticles
Beyond bulk hydrogels, 3-AAPBA is a valuable monomer for the synthesis of polymer micro- and nanoparticles with controlled sizes, shapes, and surface functionalities.
Polymer particles incorporating 3-AAPBA can be synthesized through various polymerization techniques, including radical polymerization in solution or dispersion. nih.gov The size and composition of the resulting nanoparticles can be controlled by varying the molar ratio of the monomers and other reaction conditions. nih.gov For example, dextran-poly(3-acrylamidophenylboronic acid) nanoparticles have been synthesized via radical polymerization of the 3-AAPBA monomer in the presence of dextran, where the boronic acid-diol interaction plays a role in the particle formation. nih.gov
Advanced techniques like microfluidics offer precise control over particle morphology. rsc.org By manipulating the flow dynamics of monomer droplets within a microfluidic chip, it is possible to produce particles with various shapes, such as rods or ellipsoids. rsc.org This level of control over the physical dimensions of the particles is critical for applications where particle shape influences biological interactions or packing behavior.
The table below outlines common synthesis methods and the factors influencing particle characteristics:
| Synthesis Method | Key Control Parameters | Resulting Particle Characteristics |
| Radical Polymerization | Monomer concentration, initiator concentration, temperature, solvent. | Particle size, molecular weight, composition. nih.gov |
| RAFT Polymerization | Chain transfer agent (CTA) to monomer ratio, reaction time. | Controlled molecular weight, narrow molecular weight distribution. nih.gov |
| Microfluidics | Flow rates of dispersed and continuous phases, channel geometry, interfacial tension. | Precise control over particle size and shape (e.g., spherical, rod-like). rsc.org |
The presence of boronic acid groups on the surface of micro- and nanoparticles provides a versatile handle for surface modification. nih.gov These surface-exposed moieties can be used to immobilize biomolecules, such as antibodies or enzymes, that contain cis-diol functionalities, like the carbohydrate chains in the Fc region of antibodies. nih.govmq.edu.au This allows for the targeted binding and capture of cells or other analytes. nih.gov
This surface functionalization strategy is advantageous because it can create a specific and cleavable linkage. nih.gov The binding can be reversed by changing the pH or by introducing a competing saccharide, allowing for the gentle release of captured entities. nih.gov This approach has been used to create immunoaffinity matrices on various substrates for cell enrichment. nih.govmq.edu.au Furthermore, modifying the surface of nanoparticles with boronic acids can render them responsive to biological signals, such as changes in glucose concentration, which is relevant for developing targeted drug delivery systems. researchgate.net
Molecularly Imprinted Polymers (MIPs)
Molecularly Imprinted Polymers (MIPs) are synthetic receptors engineered with recognition sites that are complementary in shape, size, and functionality to a target molecule. The incorporation of (3-(Acrylamidomethyl)phenyl)boronic acid, often referred to as 3-acrylamidophenylboronic acid (3-AAPBA), as a functional monomer in MIPs leverages the unique reversible covalent interactions between boronic acids and cis-diols. This interaction is fundamental to creating highly selective cavities for various biomolecules, including carbohydrates, glycoproteins, and catechols.
Design Principles for Selective Recognition Sites
The primary design principle for MIPs incorporating 3-AAPBA is the formation of a stable, yet reversible, complex between the boronic acid moiety and the diol-containing template molecule during the pre-polymerization stage. This interaction is crucial for the successful imprinting of the template's structure.
Key principles include:
Boronate Ester Formation: The boronic acid group of 3-AAPBA interacts with 1,2- or 1,3-cis-diols present on the template molecule to form five- or six-membered cyclic boronate esters. This covalent interaction is highly specific and forms the basis of the recognition site.
pH Responsiveness: The binding affinity of phenylboronic acid is pH-dependent. In aqueous solutions, the boronic acid exists in equilibrium between an uncharged trigonal planar form and a negatively charged tetrahedral boronate form. nih.gov The tetrahedral form binds more strongly with diols. The pKₐ of the boronic acid can be tuned by the polymer microenvironment, allowing for the binding and release of the template/target analyte to be controlled by adjusting the pH. nih.govnih.gov For instance, binding is often optimal at a pH above the boronic acid's pKₐ, while release can be triggered by lowering the pH, which destabilizes the boronate ester complex.
Synergistic Interactions: In addition to the primary boronate ester linkage, secondary non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking can be exploited to enhance the stability and selectivity of the template-monomer complex. The acrylamide (B121943) group in 3-AAPBA can act as a hydrogen bond donor and acceptor, contributing to these secondary interactions. sigmaaldrich.com
Cross-linker Role: The cross-linking agent is vital for creating a rigid three-dimensional polymer network that preserves the shape and functional arrangement of the imprinted cavity after the template is removed. taltech.ee The choice and amount of cross-linker influence the polymer's morphology, mechanical stability, and the accessibility of the binding sites.
One strategy involves integrating 3-AAPBA into a cell imprinting process, where the synergistic effect of the imprinted cavity and the boronate affinity for saccharides on the cell surface leads to highly specific cell recognition. nih.gov
Template Selection and Polymerization Methods for MIPs
The selection of the template and the polymerization method are critical parameters that dictate the final performance of the MIP.
Template Selection: The template is typically the analyte of interest or a close structural analog. nih.gov For MIPs using 3-AAPBA, suitable templates are molecules possessing accessible cis-diol functionalities. The stability of the template under the chosen polymerization conditions is essential. nih.gov
Examples of templates for boronic acid-based MIPs include:
Monosaccharides and Disaccharides (e.g., fructose (B13574), glucose) nsf.gov
Glycoproteins and Glycans
Catecholamines (e.g., dopamine)
Macrolide antibiotics containing diol groups nih.gov
Sialic acid, a biomarker for some cancer cells nih.gov
Polymerization Methods: Various polymerization techniques can be employed to synthesize MIPs, each offering distinct advantages in terms of particle size, morphology, and application. taltech.eeresearchgate.net
| Polymerization Method | Description | Advantages |
| Bulk Polymerization | Monomer, template, cross-linker, and initiator are mixed in a solvent, which is then evaporated. The resulting polymer monolith is ground and sieved. nih.gov | Simple, widely applicable. |
| Precipitation Polymerization | Polymerization is initiated in a solution where the monomers are soluble but the resulting polymer is not, causing it to precipitate out as uniform spherical particles. nih.gov | Produces uniform, small-sized polymer beads, eliminating the need for grinding. |
| Surface Imprinting | Polymerization occurs on the surface of a solid support, creating a thin imprinted layer. mdpi.com | Results in highly accessible binding sites, faster binding kinetics, and reduced template bleeding. |
| Electropolymerization | The polymer film is deposited on an electrode surface through electrochemical oxidation or reduction of the monomers. taltech.eemdpi.com | Allows for precise control over film thickness and direct integration with sensor transducers. |
The choice of method depends on the final application. For example, electropolymerization is ideal for fabricating MIP-based electrochemical sensors, while precipitation polymerization is well-suited for creating materials for solid-phase extraction. nih.govmdpi.com
Polymeric Films and Coatings
Polymers containing this compound can be used to create functional thin films and coatings. These films possess unique properties derived from the boronic acid moiety, making them suitable for applications in sensors, biocompatible surfaces, and controlled-release systems.
Preparation Techniques for Thin Films
Several techniques can be used to fabricate thin films from polymers incorporating 3-AAPBA. The choice of method depends on the desired film thickness, uniformity, and substrate.
| Preparation Technique | Description | Key Features |
| Spin Coating | A solution of the polymer is applied to the center of a substrate, which is then rotated at high speed to spread the solution by centrifugal force, leaving a thin, uniform film after solvent evaporation. desy.de | Produces highly uniform films with controllable thickness (by varying spin speed and solution concentration). |
| Drop-Casting | A small volume of the polymer solution is dropped onto a substrate and allowed to dry, typically on a hot plate to speed up the process. youtube.com | Simple method, suitable for laboratory-scale preparation; film uniformity can be lower than spin coating. |
| Layer-by-Layer (LbL) Assembly | A substrate is alternately dipped into solutions of positively and negatively charged polymers (or polymers capable of specific interactions, like boronic acid and a polyol) to build up a multilayered film. nih.gov | Allows for precise control over film thickness and architecture at the nanoscale. |
| Chemical Vapor Deposition (CVD) | Gaseous reactants (precursors) are introduced into a chamber where they react or decompose on a substrate surface to form the desired film. Plasma-enhanced CVD (PECVD) uses plasma to facilitate the reaction at lower temperatures. mdpi.com | Can produce highly conformal and pure films. PECVD is particularly useful for depositing boron-containing films. mdpi.com |
For copolymers of 3-AAPBA, solution-based methods like spin coating and LbL assembly are common. For instance, multilayered films can be constructed using a boronic acid-functional polymer and a diol-containing polymer like poly(vinyl alcohol) (PVA), relying on the formation of boronate esters between layers. nih.gov
Surface Properties and Functionalization
The incorporation of 3-AAPBA into polymeric films imparts distinct and controllable surface properties.
Stimuli-Responsiveness: The film surface exhibits pH and sugar responsiveness. The boronic acid groups on the surface can reversibly bind to diol-containing molecules from the surrounding environment. This binding is typically stronger at higher pH values, making the surface's affinity and wettability tunable.
Hydrophilicity and Wettability: The presence of hydrophilic acrylamide and boronic acid groups can increase the hydrophilicity of a polymer film surface. The wettability can be further altered upon binding with hydrophilic molecules like sugars.
Bio-adhesion: Phenylboronic acid is known to interact with sialic acid residues present on cell surfaces, a property that can be exploited to create mucoadhesive or cell-adherent coatings. This is particularly relevant for biomedical applications. nih.gov
Post-Polymerization Functionalization: Surfaces can be further functionalized after the film is created. For example, a surface rich in boronic acid groups can be used as a platform to immobilize enzymes, antibodies, or other biomolecules that contain diol moieties. This allows for the creation of biosensor surfaces or biocompatible coatings. Plasma modification is another technique used to introduce specific functional groups onto a polymer surface, altering its properties without affecting the bulk material. researchgate.net
Supramolecular Assemblies and Self-Organization
The ability of this compound to engage in specific and reversible interactions makes it a valuable building block for the construction of complex supramolecular structures. Polymers incorporating this monomer can undergo self-organization in solution to form well-defined nano- and micro-scale architectures.
The self-assembly is driven by a balance of forces, including:
Hydrophilic-Hydrophobic Interactions: In amphiphilic block copolymers, where one block is hydrophilic (e.g., poly(3-acrylamidophenyl)boronic acid, PAPBA) and the other is hydrophobic, self-assembly into structures like micelles or vesicles occurs in selective solvents. nih.govnih.gov
Boronate Ester Formation: Covalent complexation between the boronic acid groups of a PAPBA block and the hydroxyl groups of a sugar-bearing polymer can drive the formation of stable core-shell nanoparticles. rsc.orgrsc.org This interaction is also used to form inter-polymer complexes.
Hydrogen Bonding: The boronic acid moiety can act as both a hydrogen bond donor and acceptor, contributing to the stability of the assembled structures. nih.gov
pH-Dependent Assembly: The charge state of the boronic acid group is pH-dependent. At pH values below its pKₐ, the PAPBA block is uncharged and relatively hydrophobic. Above the pKₐ, it becomes a negatively charged, hydrophilic polyanion. nih.gov This transition can be used to trigger the assembly, disassembly, or morphological inversion of supramolecular structures. For example, a diblock copolymer of PAPBA and a polyamine can form micelles that undergo complete morphological inversion in response to a change in pH. nih.gov
Examples of Supramolecular Assemblies:
Core-Shell Nanoparticles: Block copolymers such as poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA) can self-assemble in water. nih.gov The structure of these nanoparticles can be tuned by temperature (due to the thermoresponsive PNIPAM block) and by glucose concentration at an appropriate pH (due to the glucose-responsive PAPBA block). nih.gov
Reversible Micelles: Diblock copolymers containing PAPBA can form micelles whose morphology is reversibly controlled by pH. This allows for the creation of "smart" nanocarriers that can adapt to their environment. nih.gov
Hybrid Nanoparticles: Stable nanoparticles with a core-shell structure can be formed through the covalent complexation between the boronic acid groups of PAPBA and the hydroxyl groups of a polysaccharide or a synthetic glycopolymer like poly(2-lactobionamidoethyl methacrylate) (pLAMA). rsc.orgrsc.org
These self-organizing systems are of significant interest for advanced applications due to their stimuli-responsive nature.
Non-covalent Interactions in Polymeric Superstructures
Furthermore, the presence of the phenyl ring in the 3-AAmPBA monomer introduces the possibility of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron clouds of aromatic rings, are a significant driving force in the self-assembly and stabilization of supramolecular frameworks. nih.govresearchgate.net In polymers incorporating 3-AAmPBA, these stacking interactions can occur between adjacent phenyl groups, contributing to the formation of ordered domains within the polymeric material. While often considered weaker than hydrogen bonds, the cumulative effect of multiple π-π stacking interactions can provide substantial stability to the resulting polymeric superstructures. nih.gov
The interplay of these non-covalent forces—hydrogen bonding and π-π stacking—is crucial in dictating the three-dimensional organization of polymer chains, influencing properties such as mechanical strength, thermal stability, and responsiveness to external stimuli.
Controlled Self-Assembly in Solution and at Interfaces
The stimuli-responsive nature of the boronic acid group is a key driver for the controlled self-assembly of 3-AAmPBA-containing polymers in aqueous solutions. The equilibrium between the uncharged, hydrophobic trigonal form and the charged, hydrophilic tetrahedral boronate form can be readily manipulated by pH, leading to dramatic changes in polymer solubility and conformation. rsc.orgnih.gov
This pH-responsiveness has been harnessed to create sophisticated self-assembled nanostructures. For instance, a diblock copolymer of poly(3-acrylamidophenyl)boronic acid) (PAPBA) and poly(acrylamidoethylamine) (PAEA) has been shown to self-assemble into micelles in aqueous solution. At a low pH (e.g., 5.5), the PAPBA block is hydrophobic, forming the core of the micelle, while the protonated, hydrophilic PAEA block forms the shell. As the pH is increased, the PAPBA block becomes deprotonated and hydrophilic, leading to a morphological inversion where the PAEA block forms the core and the now anionic PAPBA block comprises the shell. rsc.org This reversible transition highlights the high degree of control over the self-assembly process that can be achieved by tuning the solution pH.
The characteristics of these self-assembled micelles are highly dependent on the pH of the solution, as demonstrated in the table below.
| pH | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Micelle Structure |
|---|---|---|---|
| 2.0 | ~50 | +40 | Cationic micelles with PAPBA core and PAEA shell |
| 5.5 | Data not available | Data not available | Initial formation of cationic micelles |
| 12.0 | ~50 | -35 | Anionic reverse micelles with PAEA core and PAPBA shell |
This table illustrates the pH-dependent properties of self-assembled micelles from a PAPBA-b-PAEA copolymer, showing a reversible morphological inversion. rsc.org
In addition to pH, the presence of diols, such as glucose, can also direct the self-assembly of 3-AAmPBA-containing polymers through the formation of dynamic covalent boronate esters. This interaction has been utilized in the formation of core-shell nanoparticles from block copolymers of poly(N-isopropylacrylamide) and poly(3-acrylamidophenylboronic acid). nih.gov
While the self-assembly of 3-AAmPBA-based polymers in solution is a subject of ongoing research, their behavior at interfaces, such as the air-water interface, is less well-documented in the available literature. The amphiphilic nature of certain copolymers containing 3-AAmPBA suggests their potential to form organized monolayers at such interfaces, a principle that underlies the formation of Langmuir-Blodgett films. wikipedia.orgresearchgate.net However, specific studies detailing the interfacial self-assembly of polymers exclusively functionalized with 3-AAmPBA are not prevalent in the provided search results. The ability to control the assembly of these polymers at interfaces would open up possibilities for the creation of functional surfaces and thin films with applications in sensing and beyond.
Mechanistic Studies of Stimuli Responsiveness in 3 Acrylamidomethyl Phenyl Boronic Acid Polymers
Glucose and Saccharide Recognition Mechanisms
The capacity of (3-(Acrylamidomethyl)phenyl)boronic acid polymers to recognize glucose and other saccharides is predicated on the specific and reversible interaction between the boronic acid group and the diol functionalities present in these sugar molecules.
Reversible Covalent Binding with Diols
The fundamental mechanism of saccharide recognition by boronic acids is the formation of a reversible covalent bond with compounds containing 1,2- or 1,3-diol groups. nih.govacs.org This reaction results in the formation of a cyclic boronate ester, which is typically a five- or six-membered ring. rsc.org This dynamic covalent chemistry allows the polymer to bind and release saccharides in response to changes in the local environment, forming the basis of its sensing capabilities. rsc.orgrsc.org The interaction is highly specific for the stereochemistry of the hydroxyl groups, allowing for differentiation between various sugars. nih.gov
Influence of pH on Boronic Acid-Saccharide Complexation
The binding affinity between the boronic acid groups on the polymer and diols is strongly dependent on the pH of the surrounding medium. rsc.orgnih.gov The boronic acid exists in an equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. Complexation with diols is significantly more favorable with the anionic tetrahedral form. researchgate.net Consequently, the formation of the boronate ester complex is generally facilitated at pH values near or above the acid dissociation constant (pKa) of the boronic acid, where the concentration of the more reactive boronate anion is higher. rsc.orgresearchgate.net
A crucial aspect of this mechanism is the shift in the pKa of the boronic acid upon complexation. The resulting boronate ester is a stronger acid (i.e., has a lower pKa) than the free boronic acid. nih.gov Therefore, in a solution with a pH between the pKa of the free boronic acid and the pKa of the boronate ester, the addition of a diol like glucose will drive the equilibrium towards the formation of the anionic boronate ester complex. nih.gov This pH-dependent equilibrium is central to the design of glucose-responsive systems that operate under specific pH conditions. researchgate.net
pH-Responsiveness and Protonation Equilibria
Polymers containing this compound exhibit distinct pH-responsive behavior due to the protonation equilibrium of the boronic acid functional group. This property allows for the modulation of the polymer's physical state, such as its solubility or hydrogel volume, by simply altering the ambient pH.
Conformational Changes and Swelling Behavior
The pH-responsiveness of these polymers is governed by the equilibrium between the uncharged trigonal boronic acid (B(OH)₂) and the anionic tetrahedral hydroxyboronate (B(OH)₄⁻). nih.govresearchgate.net At a pH below its pKa, the boronic acid group is predominantly in its neutral, less water-soluble form, leading to a more hydrophobic and collapsed polymer chain conformation. nih.gov
As the pH of the solution increases to values above the pKa, the boronic acid groups deprotonate to form anionic boronate species. mdpi.com This introduces negative charges along the polymer backbone, leading to increased electrostatic repulsion between the chains and enhanced interaction with water molecules. nih.gov The result is a transition to a more hydrophilic, extended conformation, which manifests as the significant swelling of a corresponding hydrogel network. nih.govmdpi.com This pH-triggered swelling is reversible; lowering the pH below the pKa will cause the hydrogel to deswell and return to its collapsed state. nih.gov
Table 1: Representative pH-Dependent Swelling of Phenylboronic Acid-Containing Hydrogels
| pH of Swelling Medium | Equilibrium Swelling Ratio (Q) | Predominant Boronic Acid State | Resulting Polymer State |
|---|---|---|---|
| 4.0 | Low | Neutral Trigonal (B(OH)₂) | Collapsed / Low Swelling |
| 7.4 | Moderate | Equilibrium of Neutral/Anionic | Partially Swollen |
| 10.0 | High | Anionic Tetrahedral (B(OH)₄⁻) | Highly Swollen |
Note: The swelling ratios are qualitative and for illustrative purposes, based on typical behavior reported for phenylboronic acid hydrogels. Actual values depend on specific polymer composition and crosslink density. mdpi.commdpi.com
pKa Tuning and Its Impact on Polymer Properties
The pKa of the boronic acid moiety is a critical parameter that dictates the pH at which the polymer exhibits its responsive behavior. The pKa of unsubstituted phenylboronic acid is approximately 8.6-9.0, and for the polymer poly(3-acrylamidophenylboronic acid) (pAPBA), it has been reported to be around 9.3. nih.govmdpi.com This high pKa value means that significant pH- and glucose-responsiveness occurs only under basic conditions, limiting applications at physiological pH (around 7.4).
To overcome this limitation, the pKa of the boronic acid can be tuned through chemical modification. A primary strategy is the introduction of electron-withdrawing substituents onto the phenyl ring. researchgate.netacs.org These groups decrease the electron density on the boron atom, making it a stronger Lewis acid and thus lowering its pKa. Another effective approach is the incorporation of an intramolecular coordinating group, such as a tertiary amine, in the ortho position relative to the boronic acid. rsc.orgutwente.nl This creates an intramolecular B—N dative bond that stabilizes the anionic tetrahedral state, thereby lowering the pKa significantly. rsc.org By tuning the pKa to be closer to the desired operational pH, such as physiological pH, the polymer's sensitivity to both pH changes and glucose concentration can be maximized for biomedical applications. acs.org
Table 2: Influence of Phenyl Ring Substituents on the pKa of Phenylboronic Acid (PBA)
| Phenylboronic Acid Derivative | Approximate pKa | Effect of Substituent |
|---|---|---|
| 4-Methoxyphenylboronic acid | 9.25 | Electron-donating |
| Phenylboronic acid (unsubstituted) | 8.8 | Reference |
| 3-Acetamidophenylboronic acid | 8.4 | Weakly electron-withdrawing |
| 3-Nitrophenylboronic acid | 7.0 | Strongly electron-withdrawing |
| 2-Formylphenylboronic acid | 7.0 | Electron-withdrawing / Intramolecular coordination |
Data adapted from published research findings. mdpi.comsemanticscholar.org
Ion-Sensing Mechanisms (e.g., Fluoride (B91410), Other Anions)
Polymers incorporating this compound moieties exhibit sensitivity to certain anions, most notably fluoride (F⁻). The sensing mechanism is rooted in the fundamental Lewis acid-base chemistry of the boronic acid group. rsc.orgarizona.edu The boron atom in the neutral boronic acid, R-B(OH)₂, is trigonal planar and electron-deficient, functioning as a Lewis acid. It can readily interact with nucleophilic species, or hard Lewis bases, such as fluoride ions. nih.gov
Upon interaction with fluoride, the boron center undergoes a change in its coordination state from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized). This results in the formation of a stable anionic fluoroborate complex, such as [R-BF₃]⁻. nih.gov This structural and electronic perturbation of the boronic acid group is the key to the sensing mechanism.
The transformation from the neutral R-B(OH)₂ group, which is generally considered electron-withdrawing, to the anionic [R-BF₃]⁻ complex, which acts as an electron-donating group, can be transduced into a measurable signal. nih.gov In polymer systems functionalized with fluorophores, this change in electronic character can significantly alter the photophysical properties of the material. For instance, it can modulate mechanisms like Intramolecular Charge Transfer (ICT), leading to distinct changes in the fluorescence emission spectrum. nih.gov These changes may manifest as a shift in the emission wavelength (ratiometric sensing) or a significant increase or decrease in fluorescence intensity ("turn-on" or "turn-off" sensing). nih.govrsc.org
The selectivity for fluoride over other halides (Cl⁻, Br⁻, I⁻) stems from the high electronegativity and small ionic radius of fluoride, which allows for a strong B-F bond in the resulting tetrahedral complex. arizona.edu While the boronic acid group can also interact with other anions like cyanide (CN⁻) and hydroxide (B78521) (OH⁻), fluoride often elicits a particularly strong and specific response. nih.govmdpi.com
| Stage | Boron Center State | Electronic Property of Boronic Moiety | Typical Spectroscopic Consequence |
|---|---|---|---|
| Unbound State (No F⁻) | Trigonal Planar, sp² hybridized R-B(OH)₂ | Electron-withdrawing | Baseline fluorescence emission |
| Bound State (+ F⁻) | Tetrahedral, sp³ hybridized [R-BF₃]⁻ | Electron-donating | Shift in fluorescence wavelength and/or change in intensity |
Thermo-Responsiveness in Hybrid Polymer Systems
Hybrid polymer systems that couple this compound (AAPBA) with thermo-responsive monomers, most notably N-isopropylacrylamide (NIPAAM), exhibit dual-stimuli sensitivity. nih.govmdpi.com The thermo-responsiveness is conferred by the PNIPAAM segments, which famously display a Lower Critical Solution Temperature (LCST) in aqueous solutions at approximately 32°C. nih.gov Below the LCST, the polymer is soluble, existing as hydrated, extended coils. Above the LCST, the polymer chains undergo a conformational change, becoming dehydrated and collapsing into compact globules, leading to phase separation or gelation. nih.gov
The incorporation of AAPBA into the polymer backbone allows for the modulation of this LCST. The mechanism of this modulation is linked to the pH-dependent ionization of the boronic acid groups. mdpi.comrsc.orgnih.gov In acidic or neutral solutions (pH < pKa), the boronic acid groups are in their neutral, relatively hydrophobic trigonal form. At higher pH values (pH > pKa), the boronic acid is in its anionic, hydrophilic tetrahedral boronate form [B(OH)₄]⁻.
An increase in the charge and hydrophilicity of the polymer chains, which occurs upon ionization of the boronic acid units at higher pH, strengthens the polymer's interaction with water. This increased hydration makes it more difficult for the polymer to undergo hydrophobic collapse. Consequently, a higher temperature is required to induce phase separation, resulting in an elevation of the LCST. mdpi.com Therefore, by simply adjusting the pH of the aqueous environment, the thermo-responsive switching temperature of the hybrid polymer can be precisely tuned. This dual-responsiveness is a hallmark of these "smart" polymer systems.
| pH | Dominant State of Boronic Acid Moiety | Resulting Polymer Hydrophilicity | Observed LCST (°C) |
|---|---|---|---|
| 6.5 | Neutral (Trigonal) | Lower | 23 |
| 7.5 | Mixed | Intermediate | 25 |
| 8.5 | Mixed/Anionic | Higher | 29 |
| 9.7 | Anionic (Tetrahedral) | Highest | 32 |
Data adapted from studies on copolymers of N-isopropylacrylamide and 3-(acrylamido)phenylboronic acid.
Spectroscopic Probes for Investigating Binding Events and Conformational Dynamics
A variety of spectroscopic techniques are employed to probe and quantify the binding events and the resulting conformational changes in polymers of this compound. These methods provide critical insights into the mechanisms of stimuli-responsiveness.
Fluorescence Spectroscopy is a highly sensitive tool for monitoring binding. One common strategy is the indicator displacement assay. A fluorescent reporter dye that can bind to the boronic acid, such as Alizarin Red S (ARS), is used. acs.orgnih.gov The binding of ARS to the boronic acid moiety results in a strong fluorescence signal. When an analyte with a higher affinity for the boronic acid (like a sugar) is introduced, it displaces the ARS dye, leading to a decrease in fluorescence intensity that can be correlated with the analyte concentration. nih.gov Alternatively, fluorophores can be incorporated directly into the polymer structure, where binding events alter the local environment and modulate fluorescence through mechanisms like ICT, as described for anion sensing. nih.govnih.gov
UV-Visible (UV-Vis) Absorbance Spectroscopy is also widely used, often in conjunction with indicator displacement assays. nsf.govresearchgate.net The binding and displacement of a chromophoric (colored) indicator dye results in a clear change in the solution's color and, consequently, its absorbance spectrum. For example, the interaction of a poly(methacrylic acid)-co-AAPBA copolymer with a dye like oxidized hematoxylin (B73222) can be monitored; the subsequent addition of sugars displaces the dye, causing a measurable shift in the absorbance peak. nsf.gov The phase transition in thermo-responsive polymers is also commonly tracked by monitoring the turbidity of the solution with a UV-Vis spectrophotometer. researchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. ¹¹B NMR is particularly powerful for directly observing the coordination state of the boron atom. dergipark.org.trresearchgate.net A trigonal, sp²-hybridized boronic acid typically shows a broad signal at a distinct chemical shift (e.g., ~29 ppm), while the formation of a tetrahedral, sp³-hybridized boronate ester or fluoroborate complex results in a shift to a different region of the spectrum. dergipark.org.tracs.org This provides unambiguous evidence of binding at the boron center. ¹H NMR is used to confirm the structure of the monomers and the final polymer, as well as to study interactions that cause shifts in the proton signals of the polymer backbone or the bound analyte. researchgate.net However, obtaining clear spectra for boronic acids can sometimes be challenging due to their tendency to form oligomeric anhydrides (boroxines). reddit.com
| Spectroscopic Technique | Information Provided | Typical Application/Example |
|---|---|---|
| Fluorescence Spectroscopy | Detection of binding events; quantification of binding constants. | Competitive binding assays with Alizarin Red S to detect sugars; monitoring F⁻ binding via ICT mechanism. nih.govnih.gov |
| UV-Visible Spectroscopy | Monitoring binding via colorimetric assays; tracking polymer phase transitions. | Indicator displacement assays with colored dyes; measuring LCST via turbidity changes. nsf.govrsc.org |
| ¹¹B NMR Spectroscopy | Direct observation of boron coordination state (trigonal vs. tetrahedral). | Confirming the formation of boronate esters upon binding with diols. dergipark.org.tracs.org |
| ¹H NMR Spectroscopy | Structural characterization of polymers; probing polymer-analyte interactions. | Confirming copolymer composition and structure. researchgate.net |
Bioconjugation Strategies and Bio Interfacial Applications of 3 Acrylamidomethyl Phenyl Boronic Acid Polymers
Covalent Bioconjugation via Acrylamide (B121943) Moiety and Boronic Acid
The dual functionality of AAmPBA polymers enables their covalent attachment to biomolecules through different chemical pathways. The acrylamide group provides a handle for polymerization and post-polymerization modification, while the boronic acid group can participate in unique coupling reactions.
Amide Coupling: Standard amide bond formation is a robust method for conjugating AAmPBA polymers to proteins and other amine- or carboxyl-containing biomolecules. This can be achieved in several ways. For instance, copolymers of AAmPBA and acrylic acid can be synthesized, exposing pendant carboxylic acid groups. These groups can then be activated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of N-hydroxysuccinimide (NHS) to form an active ester, which readily reacts with primary amines on a target biomolecule to form a stable amide linkage. acs.orgamazonaws.com Conversely, the monomer itself, 3-aminophenylboronic acid, can be coupled to polymers bearing carboxylic acid groups before the acrylamide handle is introduced. nih.gov Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have also proven effective for promoting amide bond formation in aqueous solutions, offering an alternative to carbodiimides. researchgate.net
Click Chemistry: The concept of "click chemistry" refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. Boronic acid-containing polymers can be functionalized for and participate in these reactions. For example, polymers can be prepared with azide (B81097) or alkyne groups, allowing for conjugation to biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). However, a significant challenge in applying CuAAC to boronic acid compounds is the potential for copper-mediated degradation of the C–B bond. nih.gov To circumvent this, alternative click reactions or protective strategies may be employed. A novel approach involves using the boronic acid itself as a catalytic handle. Research has shown that an ortho-formylphenylboronic acid can undergo a rapid, bio-orthogonal condensation reaction with an aminothiol, where the boronic acid assists the reaction and then remains as a functional handle for subsequent modifications, such as through Suzuki coupling. nih.goveckerd.edu This dual-purpose functionality highlights the advanced potential of integrating boronic acids into click chemistry frameworks for bioconjugation. rsc.org
| Strategy | Reactive Groups Involved | Coupling Reagents/Conditions | Key Considerations |
|---|---|---|---|
| Amide Coupling | Polymer-COOH + Biomolecule-NH₂ | EDCI/NHS, DMTMM | Robust and widely used method for protein conjugation. amazonaws.comresearchgate.net |
| CuAAC Click Chemistry | Polymer-Alkyne + Biomolecule-Azide (or vice versa) | Cu(I) catalyst | Potential for boronic acid degradation by copper catalyst requires careful reaction design. nih.gov |
| Boronic Acid-Assisted Click | ortho-formylphenylboronic acid + aminothiol | Room temperature, catalyst-free | Boronic acid acts as both catalyst and secondary functional handle. nih.gov |
Enzymatic methods offer exceptional specificity for bioconjugation under mild, physiological conditions. Sortase-mediated ligation (SML) is a prominent example that can be adapted for AAmPBA polymers. nih.gov The enzyme Sortase A (SrtA) from Staphylococcus aureus recognizes a specific peptide motif, LPXTG, cleaves the peptide bond between threonine (T) and glycine (B1666218) (G), and ligates the N-terminus to a peptide or molecule bearing an N-terminal oligoglycine (e.g., GGG) sequence. bpsbioscience.com
To utilize this for AAmPBA polymers, the polymer can be functionalized with either the LPXTG substrate or the oligoglycine nucleophile. For instance, a monomer containing an oligoglycine sequence could be copolymerized with AAmPBA. This functionalized polymer could then be site-specifically conjugated to a protein engineered to have a C-terminal LPXTG tag. nih.gov This strategy allows for the precise, oriented attachment of the polymer to the protein, which is difficult to achieve with traditional chemical methods. SML has been successfully used to create polymer-polymer structures and protein-polymer conjugates, demonstrating its versatility for ligating large macromolecules. mdpi.comresearchgate.net
More recently, enzymes have been engineered to catalyze new-to-nature reactions, including the stereospecific amination of boronic acids. nih.gov This biocatalytic approach could enable the direct conversion of the boronic acid moiety on a polymer into an amine, providing a novel and highly specific method for covalent functionalization.
Non-Covalent Interactions with Biomolecules
The boronic acid group is the key to the "smart" behavior of AAmPBA polymers, enabling them to interact non-covalently (though via reversible covalent bonds) and specifically with certain biomolecules.
The most well-characterized interaction of AAmPBA polymers is their binding to molecules containing cis-1,2 or -1,3 diol groups, which are abundant in carbohydrates. nih.gov The boronic acid (a Lewis acid) reversibly forms a stable five- or six-membered cyclic boronate ester with these diols. rsc.org This interaction is pH-dependent, with binding being significantly stronger at pH values above the pKa of the boronic acid, where it exists predominantly in the anionic, tetrahedral boronate form.
This property has been extensively exploited in the development of carbohydrate sensors. For example, a water-soluble copolymer of methacrylic acid and AAmPBA (PMAA-co-AAmPBA) was used in an indicator displacement assay to detect and differentiate various monosaccharides and disaccharides in neutral aqueous solution. nsf.gov The study confirmed that boronic acids bind more efficiently to sugars with cis-diols on five-membered rings (furanose form), such as fructose (B13574) and ribose, than to those on six-membered rings (pyranose form), like glucose and galactose. nsf.gov
| Saccharide | Type | Predominant Ring Form | Observed Binding Affinity Trend |
|---|---|---|---|
| Fructose | Monosaccharide | Furanose (5-membered) | High |
| Ribose | Monosaccharide | Furanose (5-membered) | High |
| Glucose | Monosaccharide | Pyranose (6-membered) | Low |
| Galactose | Monosaccharide | Pyranose (6-membered) | Low |
| Maltose | Disaccharide | Pyranose (6-membered) | Low |
Data derived from studies on PMAA-co-AAmPBA copolymer systems. nsf.gov The trend reflects the preferential binding of phenylboronic acid to furanose-form saccharides.
Beyond carbohydrates, boronic acids can also interact with other classes of biomolecules. Boronic acids are known to form reversible covalent bonds with nucleophilic amino acid side chains, such as the hydroxyl groups of serine and threonine or the imidazole (B134444) nitrogen of histidine. nih.gov This reactivity has led to the development of boronic acid-based enzyme inhibitors, particularly for serine proteases, where the boronic acid acts as a transition-state analog. utwente.nl While many of these interactions are covalent, they are dynamic and reversible, functioning as a form of non-covalent recognition in biological systems.
The interaction with nucleic acids is also an area of growing interest. The boronic acid moiety can form boronate esters with the cis-diol present in the ribose sugar of RNA, providing a mechanism for specific recognition and binding. utwente.nlresearchgate.net This interaction has been utilized in the design of materials for RNA affinity chromatography and in cationic polymers for nucleic acid delivery. rsc.orgnih.gov Boronated cationic polymers can enhance the delivery of DNA or RNA by not only electrostatically condensing the nucleic acid but also potentially interacting with the ribose backbone, influencing polyplex stability and release. rsc.org
Surface Modification of Biomaterials for Enhanced Biorecognition
Modifying the surface of biomaterials is a critical strategy to control their interaction with biological systems. ucl.ac.uk AAmPBA polymers are ideal for this purpose, as they can be grafted onto or coated over existing materials to introduce carbohydrate-recognition capabilities. This allows for the creation of surfaces that can specifically interact with cells, which are coated in a dense layer of carbohydrates known as the glycocalyx.
For example, hydrogels made from AAmPBA and other monomers can be used as coatings for tissue engineering scaffolds or as self-healing materials. nih.govsigmaaldrich.com These hydrogel surfaces can recognize and bind to specific sugar residues on cell surfaces, promoting cell adhesion and growth. Boronic acid-modified alginate has been used to create injectable and self-healing hydrogels that form through intramolecular boronate ester crosslinks and show good biocompatibility. bohrium.com
This principle has also been applied to create dynamic systems for cell capture and release. Surfaces functionalized with poly(AAmPBA) can capture cells by binding to their surface glycans. The cells can then be released by altering the pH or by introducing a competing sugar like glucose or fructose, which displaces the cell-surface carbohydrates from the boronic acid sites. ucl.ac.uk Furthermore, nanoparticles formed from self-assembled AAmPBA-containing block copolymers can target cells by recognizing overexpressed sialic acid residues (a sugar) on cancer cells, demonstrating the utility of this chemistry in targeted drug delivery. rsc.org
Integration into Biosensing Platforms and Microfluidic Devices (focus on material science)
Polymers derived from (3-(Acrylamidomethyl)phenyl)boronic acid, often referred to as 3-acrylamidophenylboronic acid (3-APBA or AAPBA), are central to the development of advanced biosensing platforms and microfluidic devices due to their unique stimuli-responsive properties. The material science of integrating these polymers focuses on harnessing their ability to undergo reversible physicochemical changes in response to specific biological molecules, most notably glucose. This integration transforms passive device components into active, intelligent surfaces and matrices capable of molecular recognition and signal transduction.
The primary strategy for integration involves formulating these polymers into hydrogels. mdpi.com These three-dimensional, cross-linked polymer networks can retain large amounts of water, allowing for the diffusion of analytes while providing a stable scaffold. mdpi.com The key material property exploited in these hydrogels is the reversible covalent bonding between the boronic acid moieties and cis-1,2- or -1,3-diols present in saccharides like glucose. mdpi.comnih.gov This interaction leads to a change in the charge and hydrophilicity of the polymer network, inducing a measurable macroscopic response, such as swelling or shrinking. mdpi.comacs.org
Research has explored several material science approaches to effectively integrate these responsive hydrogels into functional devices:
Composite Material Formulation: One approach involves creating composite materials where the 3-APBA polymer matrix acts as a host for signal-generating components. For instance, a plasmonic glucose sensor was developed by covalently immobilizing carboxylic acid-modified gold nanoparticles onto a hydrogel matrix based on 3-APBA. mdpi.com The integration was achieved through N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) conjugation. mdpi.com In this system, glucose binding causes the hydrogel to swell, altering the distance between the gold nanoparticles and inducing a detectable shift in the plasmon resonance. mdpi.com This method demonstrates the seamless fusion of a responsive polymer with nanomaterials to create a sensitive optical biosensor.
Responsive Polymer Fluids for MEMS: Beyond static hydrogels, copolymers of 3-APBA have been developed as responsive fluids for use in microelectromechanical systems (MEMS). In one study, a biocompatible copolymer, poly(N-hydroxyethyl acrylamide)-ran-3-acrylamidophenylboronic acid (PHEAA-ran-PAAPBA), was synthesized for viscosity-based glucose sensing. nih.gov This polymer fluid was designed for enhanced antifouling properties, a critical material consideration for implantable devices. nih.gov The binding of glucose to the boronic acid groups increases the hydrodynamic volume of the polymer, leading to a measurable change in the fluid's viscosity, which is monitored by a MEMS viscometer. nih.gov This represents a sophisticated integration where the material's bulk rheological properties are the basis for signal transduction.
Advanced Polymer Architectures: The kinetic response of the material is a crucial factor in continuous sensing. To address this, advanced polymer architectures have been developed. A comb-type grafted hydrogel, consisting of a cross-linked poly(N-isopropylacrylamide-co-3-acrylamidophenylboronic acid) (poly(NIPAM-co-AAPBA)) network with mobile, grafted side chains of the same polymer, showed a rapid response to changes in glucose concentration. nih.gov The high mobility of the grafted side chains facilitates faster interaction with glucose molecules, enhancing the swelling/deswelling kinetics of the hydrogel. nih.gov This highlights how tailoring the polymer architecture at the molecular level is a key material science strategy for optimizing device performance.
The integration of this compound polymers into these platforms leverages fundamental material properties. The choice of comonomers, such as N-isopropylacrylamide or N-hydroxyethyl acrylamide, allows for the tuning of properties like thermosensitivity and biocompatibility, respectively. nih.govnih.gov Furthermore, copolymerization with hydrophilic monomers like methacrylic acid can improve the polymer's water solubility, which is often a challenge for simple phenylboronic acid-based materials, thereby enhancing their applicability in aqueous physiological conditions. nsf.gov
The table below summarizes various approaches for integrating these polymers into biosensing devices, focusing on the material science aspects.
| Polymer System | Integration Method | Biosensing Platform | Analyte | Key Performance Characteristics |
| Poly(3-acrylamido)phenylboronic acid (3-APBA) Hydrogel | Covalent immobilization of gold nanoparticles within the hydrogel matrix via EDC conjugation. mdpi.com | Optical Fiber Plasmonic Sensor | Glucose | High selectivity, reversible and reproducible response to varying glucose levels. mdpi.com |
| Poly(N-hydroxyethyl acrylamide)-ran-3-acrylamidophenylboronic acid (PHEAA-ran-PAAPBA) | Used as a functional polymer fluid whose viscosity changes with analyte concentration. nih.gov | MEMS Viscometer | Glucose | Enhanced antifouling properties, wide sensing range (27-468 mg/dL), and high sensitivity. nih.gov |
| Poly(N-isopropylacrylamide-co-3-acrylamidophenylboronic acid) (poly(NIPAM-co-AAPBA)) | Synthesis of a comb-type grafted hydrogel architecture with mobile side chains. nih.gov | Swelling-Based Hydrogel Sensor | Glucose | Rapid response kinetics to changes in glucose concentration due to enhanced molecular mobility. nih.gov |
| Poly(methacrylic acid)-co-3-(acrylamido)phenylboronic acid (PMAA-co-AAPBA) | Utilized as a water-soluble polymeric receptor in an indicator displacement assay. nsf.gov | Optical Sensing System (Absorbance/Fluorescence) | Monosaccharides and Disaccharides | Enhanced water solubility over a wide pH range and ability to differentiate various sugars. nsf.gov |
Theoretical and Computational Investigations of 3 Acrylamidomethyl Phenyl Boronic Acid Systems
Density Functional Theory (DFT) Studies on Boronic Acid Reactivity and Interactions
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For phenylboronic acid derivatives, DFT calculations are employed to understand the geometry, stability of different conformers, and the nature of intermolecular interactions.
Conformational analysis of phenylboronic acid derivatives reveals that the orientation of the hydroxyl groups on the boron atom leads to several possible stable conformers, often referred to as anti-syn, syn-anti, syn-syn, and anti-anti. advancedsciencenews.com DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the relative energies of these conformers. nih.gov For instance, studies on similar boronic acids show slight energy differences between conformers, indicating that multiple orientations can coexist. nih.gov The cis-trans configuration is often found to be the most stable. nih.gov
DFT is also used to analyze the geometric parameters of the molecule, such as bond lengths and angles. The C-B bond distance is a key parameter, as its length can be influenced by the conjugation between the aromatic ring and the unoccupied p-orbital of the boron atom. nih.gov These calculations provide a detailed picture of the molecule's three-dimensional structure, which is fundamental to its ability to interact with other molecules. The reactivity of the boronic acid moiety can be assessed by analyzing the distribution of electron density and molecular orbitals.
| Parameter | Description | Typical Calculated Value | Reference Compound |
|---|---|---|---|
| Conformer Energy Difference | Energy gap between the most and least stable conformers. | 0.7 - 3.3 kcal/mol | Diindolylmethane-phenylboronic acid nih.gov |
| B-O Bond Length | Length of the boron-oxygen bond in the B(OH)2 group. | ~1.37 Å | 3-cyanophenylboronic acid mdpi.com |
| C-B Bond Length | Length of the carbon-boron bond connecting the phenyl ring. | ~1.57 Å | 3-cyanophenylboronic acid mdpi.com |
Molecular Dynamics (MD) Simulations of Polymer Chain Conformation and Dynamics
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. rsc.org For polymers derived from (3-(Acrylamidomethyl)phenyl)boronic acid, MD simulations provide crucial insights into chain conformation, dynamics, and interactions with the solvent environment, which are difficult to probe experimentally. mdpi.commdpi.com
Furthermore, MD simulations are used to investigate the interactions between the polymer and solvent molecules. mdpi.com For polythis compound), understanding the hydration shell around the boronic acid and acrylamide (B121943) groups is key to explaining its solubility and stimulus-responsive properties. Simulations can reveal the formation of hydrogen bonds between the polymer and water, which dictates its behavior in aqueous media. mdpi.com These computational studies are vital for predicting how the polymer will behave in biological environments and for designing materials with specific conformational properties. mdpi.comkashanu.ac.ir
Computational Modeling of Glucose Binding and pH-Dependent Behavior
The key function of this compound in sensing and drug delivery applications is its ability to reversibly bind with diols, such as glucose. nih.gov Computational modeling, particularly using DFT, is instrumental in elucidating the mechanism and thermodynamics of this binding process. nih.govacs.org
The binding is highly pH-dependent. At neutral or acidic pH, the boronic acid is in a neutral, trigonal planar form. In basic conditions (pH > pKa), it accepts a hydroxide (B78521) ion to form a more reactive, negatively charged tetrahedral boronate species. mdpi.com Computational models can accurately predict the pKa of boronic acid derivatives. The charged boronate form binds much more strongly with diols. mdpi.com
DFT calculations are used to explore the possible binding modes between the boronic acid and glucose. Glucose can bind in a bidentate fashion, forming a five- or six-membered ring with the boron atom. nih.gov Computational studies generate these complex structures and calculate their binding energies to determine the most stable configuration. nih.govacs.org These calculations have shown that phenylboronic acids generally have a higher affinity for fructose (B13574) over glucose, a detail that is critical for designing selective glucose sensors. mdpi.com By calculating the energy of the reactants and the final complex, the binding affinity can be predicted, guiding the synthesis of new boronic acid derivatives with enhanced glucose sensitivity and selectivity. bohrium.com
| Binding Mode | Description | Key Finding | Computational Method |
|---|---|---|---|
| Bidentate Binding | Fructose binds to the boron atom via two of its hydroxyl groups. | Multiple stable configurations are possible, with energy differences depending on which hydroxyls are involved. nih.gov | DFT (Geometry Optimization) nih.gov |
| Tridentate Binding | Fructose binds to the boron atom via three hydroxyl groups. | Considered as a potential, though less common, binding orientation. nih.gov | DFT (Geometry Optimization) nih.gov |
| Hydrogen Transfer | Observation of a hydrogen atom shared between the boronate hydroxyl and a nearby amine. | Suggests a strong intramolecular hydrogen bond can stabilize the complex. nih.govacs.org | DFT (Gas-phase optimizations) acs.org |
Prediction of Polymerization Parameters and Polymer Microstructure
While the synthesis of polymers from this compound is primarily an experimental endeavor, computational modeling plays a role in understanding the underlying kinetics and predicting the resulting polymer properties. nih.gov Kinetic models can simulate polymerization processes like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which is often used for acrylamide-based monomers to achieve controlled molecular weights and narrow dispersities. rsc.orgmdpi.comnih.gov
These models incorporate fundamental reaction steps, including initiation, propagation, termination, and the RAFT-specific pre-equilibrium and main equilibrium steps. By using rate constants for these steps, which can be estimated from experiments or in some cases from quantum chemical calculations, it is possible to predict the evolution of monomer conversion over time and the development of the molecular weight distribution (e.g., number-average molecular weight, Mn, and dispersity, Đ). rsc.org
For acrylamide polymerization, kinetic models have been developed that account for complexities such as intramolecular chain transfer (backbiting), which can influence the reaction rate and lead to branched structures. advancedsciencenews.com Although specific computational predictions for the this compound monomer are not widely reported, the established models for acrylamide serve as a strong foundation. advancedsciencenews.comrsc.org Such simulations can help optimize reaction conditions—like monomer, initiator, and RAFT agent concentrations—to target a specific polymer architecture without extensive trial-and-error experimentation. researchgate.net
Quantum Chemical Calculations for Structure-Property Relationships
Quantum chemical calculations are fundamental to establishing clear relationships between the molecular structure of this compound and its macroscopic properties. These calculations provide insights into the electronic characteristics that govern the molecule's behavior.
A key aspect is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and stability. bohrium.com A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the boronic acid monomer, MEP maps can identify the sites most likely to engage in hydrogen bonding or other non-covalent interactions, which are crucial for self-assembly in polymers and for binding to diols.
Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity, can also be calculated from the FMO energies. bohrium.com These parameters provide a quantitative measure of the molecule's stability and reactivity, allowing for systematic comparisons between different boronic acid derivatives. This theoretical framework enables the prediction of how structural modifications, such as adding electron-withdrawing or -donating groups to the phenyl ring, will impact the molecule's properties, thereby guiding the design of monomers for specific applications.
| Descriptor | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO. | Relates to chemical reactivity and kinetic stability. bohrium.com |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2. | Measures resistance to change in electron configuration. |
| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of the molecule. |
Advanced Analytical Characterization of 3 Acrylamidomethyl Phenyl Boronic Acid Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of (3-(Acrylamidomethyl)phenyl)boronic acid polymers. Both ¹H and ¹¹B NMR are particularly informative.
¹H NMR Spectroscopy is used to confirm the successful polymerization of the monomer and to determine the composition of copolymers. In block copolymers such as poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA), characteristic signals for each block can be clearly identified. The aromatic protons of the phenylboronic acid moiety typically appear in the range of 7.3 to 8.0 ppm, while the amide proton can be observed around 10.10 ppm nih.gov. For instance, the conversion of the (3-acrylamidophenyl)boronic acid monomer during polymerization can be monitored by following the disappearance of vinyl proton signals and the appearance of the polymer backbone signals nih.govnih.gov.
¹¹B NMR Spectroscopy provides direct insight into the chemical environment of the boron atom, which is crucial for studying the dynamics of boronic acid-diol interactions. Phenylboronic acids exhibit a chemical shift corresponding to a trigonal sp² hybridized boron atom. Upon binding with a diol to form a boronate ester, the boron atom becomes tetrahedral and sp³ hybridized, resulting in a distinct upfield shift in the ¹¹B NMR spectrum nsf.govresearchgate.net. This technique is invaluable for determining the pKa of the boronic acid moieties within the polymer and quantifying the extent of diol binding, which is fundamental to the polymer's response to sugars like glucose nsf.gov. For example, studies have shown that the chemical shift of the boronic acid can be monitored at pHs ranging from 2 to 10 to understand the conditions necessary for complexation nsf.gov.
Table 1: Representative ¹H NMR Chemical Shifts for Poly(3-acrylamidophenyl)boronic acid (PAPBA) Block in a Copolymer
| Functional Group | Chemical Shift (δ, ppm) |
| Aromatic Protons (C₆H₄) | 7.34 - 7.93 |
| Amide Proton (NH) | 10.10 |
| Boronic Acid Protons (B(OH)₂) | 8.00 |
Data compiled from studies on PNIPAM-b-PAPBA copolymers. nih.gov
Table 2: Representative ¹¹B NMR Chemical Shifts for Boronic Acid Species
| Boron Species | Hybridization | Typical Chemical Shift (δ, ppm) |
| Trigonal Boronic Acid | sp² | ~19.5 |
| Tetrahedral Boronate Ester | sp³ | ~7.0 - 11.8 |
Data compiled from studies on boronic acid-diol condensations. nsf.govnih.gov
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis
FTIR and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in the polymer, confirming its chemical structure and probing intermolecular interactions.
Fourier Transform Infrared (FTIR) Spectroscopy is used to verify the incorporation of the this compound monomer into the polymer backbone. The FTIR spectrum of the resulting polymer will show characteristic absorption bands. Key vibrational bands include the broad O-H stretching from the boronic acid group around 3300 cm⁻¹, C-H stretching from the aromatic ring and polymer backbone (3100-2800 cm⁻¹), the amide I (C=O stretch) and amide II (N-H bend) bands around 1650 cm⁻¹ and 1540 cm⁻¹, respectively, and aromatic C=C stretching vibrations near 1480 cm⁻¹. nih.gov A crucial band for the boronic acid group is the B-O stretching vibration, which is often observed around 1370 cm⁻¹. nih.govacs.org
Raman Spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For boronic acid-containing polymers, Raman spectroscopy can be particularly useful for identifying the formation of boronic ester bonds upon interaction with diols. Characteristic peaks for B-O bonds in boronate esters have been identified at approximately 1160 cm⁻¹, with a peak for B-O rings appearing around 845 cm⁻¹ rsc.org.
Table 3: Key FTIR Absorption Bands for Poly(3-acrylamidomethyl)phenyl)boronic acid
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 (broad) | O-H Stretch | Boronic Acid (B(OH)₂) |
| ~1650 | C=O Stretch (Amide I) | Acrylamide (B121943) |
| ~1540 | N-H Bend (Amide II) | Acrylamide |
| ~1480 | C=C Stretch | Phenyl Ring |
| ~1370 | B-O Stretch | Boronic Acid |
Data compiled from various sources on phenylboronic acid polymers. nih.govacs.org
UV-Visible and Fluorescence Spectroscopy for Sensing Applications and Binding Studies
UV-Visible and fluorescence spectroscopy are essential for characterizing the optical properties of these polymers and are particularly powerful for investigating their use in sensing applications, where binding events are transduced into optical signals.
UV-Visible Spectroscopy can be used to monitor the interaction between the polymer's phenylboronic acid groups and analytes like catechols or sugars. The formation of a boronate ester can alter the electronic structure of the phenyl ring, leading to a shift in the UV-Vis absorption spectrum researchgate.net. This technique is also widely used to determine the lower critical solution temperature (LCST) of thermo-responsive polymers by monitoring the change in turbidity (absorbance) of the polymer solution as a function of temperature nih.gov.
Fluorescence Spectroscopy is highly sensitive and is a primary tool for developing sensors based on this compound polymers. The fluorescence of the polymer system can be modulated by the binding of diols. This change can occur through several mechanisms, including photoinduced electron transfer (PET), where the boronic acid quenches a nearby fluorophore, and this quenching is suppressed upon diol binding, leading to a "turn-on" fluorescence response. The fluorescence intensity of phenylboronic acid itself is quenched in the presence of glucose, and this effect is more pronounced at higher pH values core.ac.ukdovepress.com.
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Molecular Weight
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers resolvemass.caresearchgate.net. This information is critical as the mechanical and solution properties of a polymer are highly dependent on its molecular weight.
In GPC/SEC, a polymer solution is passed through a column packed with porous gel; larger polymer coils elute faster than smaller ones researchgate.net. The elution time is correlated with molecular weight by using a calibration curve of known standards. For copolymers, GPC traces can confirm the successful chain extension from a macroinitiator, demonstrated by a clear shift toward lower elution volumes (higher molecular weight) compared to the initial block nih.gov.
Research has shown that polymers of (3-acrylamidophenyl)boronic acid can be synthesized with narrow molecular weight distributions, with PDI values between 1.08 and 1.39, indicating a controlled polymerization process like Reversible Addition-Fragmentation chain Transfer (RAFT) nih.govnih.gov. It is sometimes necessary to protect the boronic acid functionality (e.g., with pinacol) to improve solubility in common GPC eluents like tetrahydrofuran (THF) or dimethylformamide (DMF) nih.gov.
Table 4: Example GPC Data for Phenylboronic Acid-Containing Polymers
| Polymer System | Mn ( g/mol ) | Mw/Mn (PDI) | Technique | Reference |
| Pinacol-protected PAPBA | 6,200 | 1.08 | GPC | nih.gov |
| PNIPAM-b-PAPBA | 7,780 | 1.22–1.39 | GPC | nih.gov |
Mn = Number-average molecular weight; Mw/Mn = Polydispersity Index.
Dynamic Light Scattering (DLS) and Zeta Potential Measurements for Colloidal Systems
When this compound polymers are formulated as nanoparticles, micelles, or other colloidal assemblies in solution, Dynamic Light Scattering (DLS) and zeta potential measurements are indispensable for characterizing their physical properties.
Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This data is used to determine the hydrodynamic diameter (Dh) and the size distribution of the particles nih.gov. For example, block copolymers containing poly(3-acrylamidophenylboronic acid) have been shown to self-assemble into nanoparticles with hydrodynamic diameters ranging from approximately 50 nm to over 200 nm, depending on the polymer composition and solution conditions nih.govrsc.org. The size of these nanoparticles can be responsive to external stimuli, such as pH or the presence of glucose, which can be tracked using DLS nih.govtandfonline.com.
Zeta Potential measurements determine the magnitude of the electrostatic charge on the surface of the nanoparticles. This is a key indicator of colloidal stability, as a high magnitude of zeta potential (either positive or negative) prevents particle aggregation. The boronic acid group is anionic at high pH, while other functional groups in a copolymer can be cationic or neutral. This allows for the creation of nanoparticles whose surface charge is highly dependent on pH. For example, micelles of a PAPBA-containing block copolymer exhibited a high positive zeta potential of ~+40 mV at pH 2, which inverted to a strong negative charge of ~-35 mV at pH 12 nih.gov.
Table 5: DLS and Zeta Potential Data for Colloidal Systems of PAPBA Polymers
| Polymer System | Hydrodynamic Diameter (Dh) | Zeta Potential (mV) | Conditions | Reference |
| PAPBA-b-PAEA Micelles | ~50 nm | ~+40 mV | pH 2 | nih.gov |
| PAPBA-b-PAEA Micelles | ~50 nm | ~-35 mV | pH 12 | nih.gov |
| PBA-functionalized Nanoparticles | 84 ± 3 nm | -30.2 ± 2.5 mV | Not specified | nih.gov |
| pAPBA/pLAMA Nanoparticles | ~200 nm | Not specified | Not specified | rsc.org |
PAPBA-b-PAEA = poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine); pLAMA = poly(2-lactobionamidoethyl methacrylate).
Electron Microscopy (SEM, TEM) and Atomic Force Microscopy (AFM) for Morphology
To visualize the size, shape, and surface topography of polymeric structures, high-resolution microscopy techniques are employed.
Transmission Electron Microscopy (TEM) provides two-dimensional projection images of nanostructures. It is widely used to confirm the size and morphology (e.g., spherical, core-shell) of nanoparticles and micelles formed by this compound polymers nih.govrsc.org. TEM analysis has confirmed the formation of spherical, micelle-like nanoparticles with diameters consistent with DLS measurements, for instance, around 81 nm nih.gov. It's important to note that diameters measured by TEM represent the dry-state size, which is typically smaller than the hydrodynamic diameter from DLS.
Scanning Electron Microscopy (SEM) is used to study the surface morphology and porous structure of bulk materials, such as hydrogels. For example, cryo-SEM can be used to visualize the porous network structure of a frozen hydrogel, providing insights into its capacity for encapsulating molecules nih.gov.
Atomic Force Microscopy (AFM) maps the surface topography of a material with nanoscale resolution by scanning a sharp tip over the surface. AFM can provide three-dimensional images of individual nanoparticles on a substrate, confirming their size and shape nih.govresearchgate.net. It is also a powerful tool for characterizing the surface roughness and texture of polymer films nih.gov.
Rheological Studies of Hydrogels and Polymer Solutions
Rheology is the study of the flow and deformation of matter. For polymers of this compound, rheological studies are crucial for understanding the viscoelastic properties of their solutions and, particularly, their hydrogels. These properties are critical for applications such as injectable drug delivery systems or smart fluids nih.gov.
The mechanical properties of hydrogels, such as their stiffness and stability, are characterized by oscillatory rheology, which measures the storage modulus (G', representing elastic behavior) and the loss modulus (G'', representing viscous behavior) researchgate.net. For stimuli-responsive hydrogels, rheology can demonstrate changes in mechanical strength in response to pH or glucose. The boronic acid-diol crosslinking can create dynamic, self-healing hydrogels. The viscoelasticity of these gels can decrease in the presence of competing sugars, indicating a disruption of the crosslinked network nih.gov. Such materials often exhibit shear-thinning behavior, where their viscosity decreases under shear stress, making them injectable nih.gov. The sol-gel transition, indicating the point of hydrogel formation, can be identified by the crossover point where G' becomes greater than G'' researchgate.net.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the heat changes associated with biomolecular interactions. It allows for the determination of key thermodynamic parameters, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of an interaction. From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. Such data is crucial for understanding the driving forces behind the interaction of this compound polymers with their target molecules, typically diol-containing compounds like sugars and glycoproteins. However, specific ITC studies providing these parameters for this particular polymer are not present in the reviewed literature.
Similarly, Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of molecular interactions. SPR measures the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated. This kinetic information is invaluable for understanding the dynamics of how polymers of this compound bind to and release from their ligands. Despite the utility of SPR for such analyses, specific kinetic data for these polymers is not documented in the available scientific articles.
One study on a block copolymer, poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid), mentioned a dissociation constant (pK_d) of approximately 9.3. However, this value was not determined using ITC or SPR, and the study did not provide the detailed thermodynamic or kinetic insights that these methods offer.
The absence of specific ITC and SPR data for this compound polymers represents a significant area for future research. Such studies would provide fundamental insights into the molecular recognition mechanisms of these polymers and would be invaluable for the rational design and optimization of materials for applications in areas such as biosensing, drug delivery, and separations.
Due to the lack of available research data, detailed findings and data tables for the binding thermodynamics of this compound polymers as determined by ITC and SPR cannot be presented.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Pathways for Monomer Derivatization
Future advancements in the application of poly(3-(acrylamidomethyl)phenyl)boronic acid) are intrinsically linked to the development of innovative synthetic methodologies for the monomer itself. While the base monomer is accessible, research is moving towards creating derivatives with tailored properties to meet specific application demands. These efforts focus on modifying the phenyl ring or the acrylamide (B121943) group to fine-tune characteristics such as pKa, solubility, and reactivity.
One promising direction is the introduction of electron-withdrawing or electron-donating groups onto the phenyl ring. This strategy aims to modulate the Lewis acidity of the boronic acid, thereby altering its affinity and selectivity for diol-containing molecules. For instance, incorporating fluorine atoms can lower the pKa of the boronic acid, enhancing its ability to bind with glucose at physiological pH. mdpi.com Conversely, the addition of electron-donating groups could enhance binding with other specific targets.
Another avenue of exploration involves the chemical modification of the acrylamide functional group. While the acrylamide moiety is primarily for polymerization, its derivatization could introduce additional functionalities. For example, creating N-substituted acrylamide derivatives could enhance the polymer's biocompatibility or introduce thermal responsiveness. rsc.org Post-polymerization modification techniques, catalyzed by organocatalysts, also offer a versatile route to a wide array of functional polyacrylamides from a common polymer precursor, expanding the accessible chemical space. rsc.org
The development of multicomponent reactions (MCRs) presents a novel and efficient approach to synthesizing multifunctional boronic acid-containing polymers. nih.gov MCRs allow for the introduction of diverse functional groups in a single step, potentially imparting properties like fluorescence or antimicrobial activity alongside the inherent responsiveness of the boronic acid. nih.gov
Table 1: Potential Derivatization Strategies for this compound)
| Derivatization Site | Strategy | Desired Outcome |
| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., fluorine) | Lowered pKa for enhanced glucose binding at physiological pH |
| Phenyl Ring | Introduction of electron-donating groups | Modulated binding affinity for specific non-saccharide targets |
| Acrylamide Group | N-substitution | Introduction of thermo-responsiveness, improved biocompatibility |
| Post-Polymerization | Organocatalyzed amidation | Creation of diverse functional polymers from a single precursor |
| Monomer Synthesis | Multicomponent Reactions | One-pot synthesis of multifunctional monomers |
Design of Multi-Responsive and Adaptive Polymer Systems
A significant area of future research lies in the design of sophisticated polymer systems that can respond to multiple external stimuli. Polymers based on this compound are inherently responsive to pH and the presence of diols like glucose. mdpi.comrsc.org By copolymerizing this monomer with other functional monomers, researchers are creating materials that can adapt to complex environmental changes.
Dual- and Triple-Responsive Systems: Block copolymers are a key architecture for achieving multi-responsiveness. For example, combining a poly(this compound) block with a thermoresponsive block, such as poly(N-isopropylacrylamide) (PNIPAM), results in polymers that respond to pH, glucose, and temperature. rsc.orgnih.govmdpi.com These materials can exhibit complex self-assembly behaviors, forming micelles or hydrogels that swell, shrink, or dissociate in response to specific combinations of stimuli. nih.govresearchgate.net Such systems are highly sought after for applications in "smart" drug delivery, where a therapeutic agent could be released in response to a specific combination of physiological cues, such as the acidic and glucose-rich environment of a tumor. nih.govnih.gov
Adaptive and Self-Healing Materials: The reversible nature of the boronate ester bond is being exploited to create adaptive and self-healing hydrogels. sigmaaldrich.com These materials can dynamically rearrange their crosslinks, allowing them to recover their structure after being damaged. This property is particularly valuable for applications in tissue engineering and regenerative medicine, where a material's ability to adapt to the dynamic cellular environment is crucial. mdpi.com Research is focused on optimizing the kinetics of bond formation and dissociation to achieve rapid and efficient self-healing under physiological conditions.
Table 2: Examples of Multi-Responsive Polymer Systems
| Polymer Architecture | Stimuli | Potential Application |
| Block Copolymer (with PNIPAM) | pH, Glucose, Temperature | Targeted and controlled drug delivery |
| Cross-linked Hydrogel | pH, Glucose | Self-regulated insulin (B600854) delivery systems |
| Polyion Complex Micelles | pH, Glucose, Redox | Release of therapeutics in specific cellular compartments |
Integration with Advanced Manufacturing Technologies (e.g., 3D Printing of Boronic Acid Polymers)
The translation of these advanced polymers from the laboratory to practical applications is being accelerated by their integration with advanced manufacturing techniques, most notably 3D printing. The ability to fabricate complex, patient-specific structures makes 3D printing an ideal technology for biomedical applications.
Hydrogels containing phenylboronic acid derivatives are being formulated into "inks" for 3D printing technologies like stereolithography (SLA). mdpi.comnih.govresearchgate.net This allows for the creation of intricate scaffolds for tissue engineering or customized drug delivery devices. mdpi.comacs.orgbohrium.combit.edu.cn For instance, 3D-printed implants containing boronic acid moieties have been developed for on-demand, glucose-triggered release of therapeutic agents. mdpi.comnih.govresearchgate.net
Future research in this area will focus on:
Developing new photocurable boronic acid monomers that are optimized for high-resolution 3D printing processes. mdpi.comacs.org
Improving the mechanical properties of 3D-printed boronic acid hydrogels to better mimic the properties of natural tissues.
Exploring multi-material 3D printing to create complex, functional devices with integrated sensing and delivery capabilities.
Exploration of New Recognition Targets Beyond Saccharides
While saccharide recognition is a well-established application of boronic acids, a significant future direction is the exploration of other biologically important molecules as recognition targets. The ability of boronic acids to bind with any molecule containing 1,2- or 1,3-diols opens up a wide range of possibilities.
Catecholamine Sensing: Boronic acids can form stable complexes with the catechol moiety (a 1,2-benzenediol). nih.gov This interaction is being leveraged to develop sensors for catecholamines, such as dopamine (B1211576), which are crucial neurotransmitters. nih.gov Dysregulation of dopamine is associated with neurological disorders like Parkinson's disease, making the development of selective dopamine sensors a high priority.
Glycoprotein and Cell Surface Recognition: The surfaces of cells are decorated with a complex array of glycoproteins, which play critical roles in cell signaling and recognition. The sialic acid residues on these glycoproteins are a key target for boronic acid-functionalized polymers. researchgate.net This interaction is being explored for applications such as:
Targeted drug delivery: Nanoparticles decorated with boronic acids can selectively bind to cancer cells that overexpress sialic acid. nih.gov
Cell capture and release: Surfaces functionalized with boronic acid polymers can be used to selectively capture and then release specific cell types for diagnostic or therapeutic purposes. researchgate.net
Bacterial detection: Boronic acids can bind to the diol structures present in the extracellular polysaccharides on bacterial surfaces, enabling new methods for bacterial detection and imaging. acs.org
Table 3: Emerging Recognition Targets for Boronic Acid Polymers
| Target Molecule | Biological Relevance | Potential Application |
| Catecholamines (e.g., Dopamine) | Neurotransmitter | Sensors for neurological disorders |
| Sialic Acid (on glycoproteins) | Cancer biomarker, cell surface marker | Targeted cancer therapy, cell separation |
| Bacterial Polysaccharides | Component of bacterial cell walls | Bacterial detection and imaging |
| Ribonucleic acids (RNA) | Genetic material, regulatory molecules | RNA sensing and purification |
Fundamental Understanding of Complex Supramolecular Architectures
The ability of polymers derived from this compound to self-assemble into well-defined nanostructures is a key feature driving their application. Future research will delve deeper into understanding and controlling these self-assembly processes to create more complex and functional supramolecular architectures.
By carefully designing block copolymers, researchers can control the formation of micelles, vesicles, and other nanoparticles. rsc.org For example, the covalent complexation between the boronic acid groups of polythis compound) and the hydroxyl groups of a sugar-containing polymer can lead to the formation of stable core-shell nanoparticles. rsc.org These structures are being investigated as advanced drug delivery vehicles. rsc.org
The dynamic nature of the boronate ester bond allows for the creation of "smart" assemblies that can change their structure in response to external stimuli. nih.gov This could lead to the development of materials with switchable properties, such as carriers that release their payload only when a specific trigger is present. A fundamental understanding of the thermodynamics and kinetics of these self-assembly processes will be crucial for designing the next generation of intelligent materials.
Translational Research towards Laboratory Tools and Bench-top Analytical Systems
A major goal of research in this field is the translation of these advanced materials into practical tools for the laboratory and clinic. The unique recognition capabilities of boronic acid polymers make them ideal candidates for the development of new diagnostic and analytical systems.
Biosensors: Polymers of this compound are being incorporated into a variety of sensor platforms for the detection of glucose and other saccharides. nsf.govmagtech.com.cn These include:
Electrochemical sensors: Where the binding of glucose to the boronic acid alters the electrochemical properties of an electrode. magtech.com.cn
Fluorescent sensors: Where the binding event causes a change in the fluorescence of a reporter molecule. nih.gov
Colorimetric sensors: Such as photonic crystal hydrogels that change color in response to glucose concentration. rsc.org
The development of these sensors into robust, user-friendly, and cost-effective bench-top or point-of-care diagnostic devices is a key area of translational research.
Affinity Chromatography and Separation: Boronic acid-functionalized materials have long been used in affinity chromatography for the separation and purification of glycoproteins and other diol-containing molecules. nih.govnih.gov Future research will focus on developing highly efficient and selective stationary phases for mixed-mode chromatography, enabling the separation of complex biological mixtures. nih.gov
Q & A
Q. How can researchers validate the purity of this compound during synthesis?
- Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) to detect impurities, as demonstrated in for structurally similar boronic acids. Key parameters include:
- Column : Reverse-phase C18
- Mobile Phase : Gradient of acetonitrile and ammonium formate buffer
- Validation Metrics : Calculate %RSD for reproducibility (e.g., 8.2% RSD for carboxylphenyl boronic acid in ). Ensure sensitivity ≤1 ppm for genotoxic impurities .
Q. What purification strategies mitigate challenges like silica gel binding or boroxin formation?
- Methodological Answer : Avoid silica gel chromatography due to irreversible binding ( ). Instead, use recrystallization with non-polar solvents or size-exclusion chromatography. For boroxin prevention, maintain anhydrous conditions and low temperatures during purification. emphasizes selective synthesis routes to minimize side reactions .
Advanced Research Questions
Q. How do structural modifications of this compound influence its bioactivity?
- Methodological Answer : Introduce substituents (e.g., halides, alkoxy groups) to the phenyl ring to enhance binding affinity. demonstrates that replacing hydroxyl groups with boronic acid in stilbene frameworks improves tubulin polymerization inhibition (IC₅₀ = 21–22 μM). Apply similar strategies to modify acrylamidomethyl derivatives for targeted enzyme inhibition. Validate using fluorescence-based assays and molecular docking .
Q. What analytical approaches resolve data contradictions in boronic acid quantification?
- Standardization : Use internal standards (e.g., deuterated analogs) for LC-MS/MS.
- Cross-Validation : Compare results with NMR or FTIR for structural confirmation.
- Statistical Analysis : Apply multivariate regression to identify outlier-prone steps (e.g., sample preparation) .
Q. How can this compound be integrated into fluorescent sensors for biomedical applications?
- Methodological Answer : Functionalize carbon dots via one-step hydrothermal synthesis, as shown in . The boronic acid group binds diols (e.g., glucose), inducing fluorescence quenching. Optimize sensitivity by tuning surface functionalization (e.g., phenylboronic acid density). Test selectivity against interferents like amino acids or ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
